N-Heptadecane-D36
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H36 |
|---|---|
Molecular Weight |
276.69 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-hexatriacontadeuterioheptadecane |
InChI |
InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
NDJKXXJCMXVBJW-QIOBQLRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
N-Heptadecane-D36: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Heptadecane-D36 is the deuterated analogue of n-heptadecane, a straight-chain alkane with seventeen carbon atoms. In this fully deuterated version, all 36 hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) applications. Its chemical inertness and distinct mass spectrometric signature allow for precise and accurate quantification of hydrocarbons and other analytes in complex matrices. This guide provides a detailed overview of this compound, including its properties, synthesis, and a comprehensive experimental protocol for its use in environmental analysis.
Core Properties and Specifications
This compound is a colorless liquid or low melting point solid. Its physical and chemical properties are summarized in the table below. The key difference between this compound and its non-deuterated counterpart lies in its molecular weight, which is significantly higher due to the presence of 36 deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Formula | CD₃(CD₂)₁₅CD₃ | [1] |
| Molecular Weight | 276.69 g/mol | [1] |
| CAS Number | 39756-35-9 | [1] |
| Appearance | Colorless liquid or low melting point solid | [2] |
| Chemical Purity | Typically ≥98% | [1] |
| Isotopic Purity (Deuterium) | Typically ≥98% | [1] |
| Storage Temperature | Room temperature, away from light and moisture | [1] |
Synthesis of this compound
The synthesis of perdeuterated alkanes like this compound typically involves catalytic exchange reactions where all hydrogen atoms in the parent molecule are substituted with deuterium atoms. One common method is the catalytic transfer deuteration of the corresponding alkene or alkyne using a deuterium source. This method avoids the need for high-pressure deuterium gas.
Another approach involves the dehalogenation of a perhalogenated alkane precursor in the presence of a deuterium donor. For instance, a fully chlorinated or brominated heptadecane could be reacted with a deuteride source to yield the perdeuterated alkane.
Role in Drug Development and Research
While this compound is not an active pharmaceutical ingredient, its utility in drug development is significant, primarily in the context of analytical chemistry. The use of deuterated compounds as internal standards is a well-established practice in pharmacokinetic and metabolic studies. By spiking a biological sample with a known amount of a deuterated standard that is chemically identical to the analyte of interest, researchers can accurately quantify the concentration of the non-deuterated drug or metabolite, correcting for any loss during sample preparation and analysis.
The principle behind this is the kinetic isotope effect, where the substitution of hydrogen with deuterium can slightly alter the rate of chemical reactions, including metabolic pathways. However, for a stable, long-chain alkane like heptadecane, which is relatively inert biologically, its deuterated form serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass.
Experimental Protocol: Quantification of Hydrocarbons in Fish Tissue using GC-MS with this compound as an Internal Standard
This protocol details a method for the determination of n-alkanes in biological tissues, adapted from established environmental analysis procedures. This compound is used as one of the internal standards to ensure accurate quantification.
Sample Preparation
-
Homogenization : Homogenize a known weight (e.g., 5-10 g) of fish tissue.
-
Internal Standard Spiking : Spike the homogenized sample with a known amount of a solution containing this compound and other deuterated alkanes (e.g., n-Dodecane-d26, n-Tetracosane-d50) to achieve a final concentration in the mid-range of the calibration curve (e.g., 50 µg/mL in the final extract).
-
Saponification : Add methanolic potassium hydroxide solution to the sample and reflux to saponify the lipids.
-
Liquid-Liquid Extraction : After cooling, extract the non-saponifiable fraction (containing the alkanes) with a non-polar solvent such as hexane. Repeat the extraction multiple times to ensure complete recovery.
-
Cleanup : Pass the combined hexane extracts through a silica gel solid-phase extraction (SPE) cartridge to remove polar interferences.
-
Concentration : Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the alkanes.
-
Injection : Inject 1 µL of the final extract into the GC.
-
Carrier Gas : Use helium at a constant flow rate.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer Settings :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Ions to Monitor :
-
This compound :
-
Quantifier Ion (m/z) : 66 (C₅D₁₁)⁺ - This is a logical choice as a major fragment ion for deuterated alkanes, analogous to the prominent alkyl fragments in non-deuterated alkanes.
-
Qualifier Ions (m/z) : 82 (C₆D₁₄)⁺, 276 (Molecular Ion, M⁺) - These ions provide confirmation of the compound's identity. The molecular ion, though potentially low in abundance, is highly specific.
-
-
Analyte Alkanes : Monitor the characteristic fragment ions for each target n-alkane (e.g., m/z 57, 71, 85).
-
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of the target n-alkanes and a constant concentration of the internal standard mixture (including this compound).
-
Response Factor Calculation : For each calibration point, calculate the relative response factor (RRF) for each analyte relative to this compound (or the appropriate deuterated standard for that analyte's retention time).
-
Quantification : Determine the concentration of each n-alkane in the sample extract by using the calculated RRFs and the peak areas of the analyte and the internal standard in the sample chromatogram.
Visualizations
Experimental Workflow for Hydrocarbon Analysis
Caption: Workflow for the quantification of hydrocarbons in fish tissue using this compound as an internal standard.
Logical Relationship of Internal Standard Method
Caption: Logical relationship of the internal standard method for quantitative analysis.
Conclusion
This compound is a powerful and essential tool for researchers and scientists engaged in quantitative analysis. Its chemical and physical properties, particularly its isotopic enrichment, make it an ideal internal standard for GC-MS applications in environmental monitoring, drug metabolism studies, and other areas requiring high analytical precision. The detailed experimental protocol provided here serves as a practical guide for its application in a real-world analytical scenario. As the demand for highly accurate and reliable analytical data continues to grow, the importance of high-purity deuterated standards like this compound will undoubtedly increase.
References
An In-depth Technical Guide to the Chemical Properties of N-Heptadecane-D36
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of N-Heptadecane-D36, a deuterated form of n-heptadecane. This document is intended to be a valuable resource for professionals in research and development, particularly in fields requiring the use of stable isotope-labeled compounds for quantitative analysis and metabolic studies.
Core Chemical and Physical Properties
This compound is a saturated hydrocarbon in which all 36 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in mass spectrometry-based applications, where it serves as an excellent internal standard due to its chemical similarity to the non-deuterated analog but distinct mass. While extensive experimental data for the deuterated form is not always available, the properties of n-heptadecane provide a close approximation for many physical characteristics.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇D₃₆ | [1] |
| Molecular Weight | 276.69 g/mol | [1][2] |
| Labeled CAS Number | 39756-35-9 | [1][3] |
| Chemical Purity | Typically ≥98% | [2] |
Physicochemical Properties of n-Heptadecane (Non-deuterated analog)
The physical properties of n-heptadecane are provided below as a reference. The substitution of hydrogen with deuterium typically leads to a slight increase in density and minor changes in boiling and melting points.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₆ | [4][5] |
| Molecular Weight | 240.47 g/mol | [5] |
| Unlabeled CAS Number | 629-78-7 | [4][5] |
| Appearance | Colorless liquid or white solid | [5][6] |
| Density | 0.777 g/mL at 25 °C | [5][7] |
| Melting Point | 20-22 °C | [5][8] |
| Boiling Point | 302 °C | [5][8] |
| Flash Point | 148 °C (300 °F) | [7][8] |
| Refractive Index | n20/D 1.436 | [4][5] |
| Solubility | Immiscible in water; Soluble in chloroform and hexane | [5][8] |
| Vapor Pressure | 1 mm Hg at 115 °C | [5] |
| Vapor Density | 8.3 (vs air) | [5] |
Experimental Protocols
The determination of the physicochemical properties of compounds like this compound follows standard laboratory procedures. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.
Determination of Boiling Point
For the boiling point, a small amount of the liquid sample is placed in a test tube with a boiling chip. A thermometer is suspended in the vapor above the liquid. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a steady stream of bubbles and a constant temperature reading, is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a vibrating tube densitometer. The mass of the empty container is recorded, then the mass of the container filled with the substance is measured. The volume of the substance is known from the calibrated volume of the container. The density is then calculated by dividing the mass of the substance by its volume.
Applications in Research and Drug Development
Deuterated compounds, such as this compound, are pivotal in various stages of research and drug development.
Internal Standard in Quantitative Mass Spectrometry
The most common application of this compound is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[9][10] Because it co-elutes with the non-deuterated analyte and has nearly identical ionization efficiency, it can accurately correct for variations in sample preparation, injection volume, and instrument response.[9] This leads to highly precise and accurate quantification of n-heptadecane or related compounds in complex matrices like biological fluids or environmental samples.[2]
Metabolic Fate and Pharmacokinetic Studies
The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule.[11][12][13] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond.[12] While N-Heptadecane itself is relatively inert metabolically, this principle is crucial in drug development. By selectively deuterating drug candidates at sites of metabolism, their pharmacokinetic profiles can be improved, potentially leading to lower required doses and reduced formation of toxic metabolites.[13]
Visualizations
Experimental Workflow for Quantitative Analysis using this compound as an Internal Standard
The following diagram illustrates a typical workflow for a quantitative analysis experiment where this compound is used as an internal standard.
References
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. n-Heptadecane CAS#: 629-78-7 [m.chemicalbook.com]
- 6. n-Heptadecane, 99% | Fisher Scientific [fishersci.ca]
- 7. Heptadecane - Wikipedia [en.wikipedia.org]
- 8. 629-78-7 CAS MSDS (n-Heptadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. lcms.cz [lcms.cz]
- 10. scispace.com [scispace.com]
- 11. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
Synthesis of Perdeuterated n-Heptadecane (n-Heptadecane-d36): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of perdeuterated n-heptadecane (n-heptadecane-d36), a valuable tool in various research applications, particularly in drug metabolism studies and as an internal standard for mass spectrometry-based analysis. This document details the experimental protocol for its synthesis via catalytic hydrogen-deuterium exchange, presents expected quantitative data, and illustrates the relevant metabolic pathway.
Introduction
Deuterium-labeled compounds, such as perdeuterated n-heptadecane, are non-radioactive, stable isotopic tracers that have found widespread use in the pharmaceutical sciences. The substitution of hydrogen with deuterium atoms can significantly alter the physicochemical properties of a molecule, most notably its mass and vibrational energy of its carbon-deuterium bonds. This alteration forms the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This property is particularly useful in drug development for modulating metabolic pathways and enhancing a drug's pharmacokinetic profile. Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis.
Synthetic Approach: Catalytic Hydrogen-Deuterium Exchange
The most common and efficient method for the perdeuteration of long-chain alkanes like n-heptadecane is through heterogeneous catalytic exchange with deuterium gas (D₂). This method involves the use of a noble metal catalyst, typically palladium on a carbon support (Pd/C), to facilitate the exchange of hydrogen atoms for deuterium atoms on the alkane backbone.
Experimental Workflow
The general workflow for the synthesis of this compound via liquid-phase catalytic exchange is depicted below.
Detailed Experimental Protocol
This protocol is adapted from established methods for the perdeuteration of long-chain alkanes.[1]
Materials:
-
n-Heptadecane (C₁₇H₃₆)
-
10% Palladium on carbon (Pd/C) catalyst
-
Deuterium gas (D₂), high purity
-
Inert gas (Nitrogen or Argon)
-
Anhydrous solvent (e.g., ethanol, for washing)
-
Standard glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, gas inlet/outlet)
-
Magnetic stirrer with heating mantle
-
Vacuum pump and vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a gas outlet is assembled. The system is thoroughly flame-dried or oven-dried and allowed to cool under a stream of inert gas.
-
Charging the Flask: Under a positive pressure of inert gas, the 10% Pd/C catalyst (typically 5-10 wt% relative to the substrate) is added to the flask, followed by n-heptadecane.
-
Inerting the System: The flask is evacuated and backfilled with inert gas several times to ensure an oxygen-free atmosphere. This is crucial as hydrogen/deuterium gas mixtures can be explosive in the presence of oxygen and a catalyst.
-
Reaction: The reaction mixture is heated to 190-200°C with vigorous stirring. Once the desired temperature is reached, the inert gas flow is stopped, and a steady stream of deuterium gas is bubbled through the reaction mixture. The reaction is maintained at this temperature under a positive pressure of deuterium gas for an extended period, typically 100-200 hours, to achieve high levels of deuteration.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture at various time points and analyzing them by mass spectrometry to determine the isotopic enrichment.
-
Work-up and Purification: After the desired level of deuteration is achieved, the reaction mixture is cooled to room temperature under an inert atmosphere. The mixture is then diluted with a suitable solvent (e.g., hexane) and filtered through a pad of Celite® to remove the Pd/C catalyst. The solvent is removed under reduced pressure, and the resulting crude deuterated n-heptadecane is purified by vacuum distillation to yield the final product.
Quantitative Data
| Parameter | Expected Value |
| Starting Material | n-Heptadecane |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Deuterium Source | Deuterium gas (D₂) |
| Reaction Temperature | 190 - 200 °C |
| Reaction Time | 100 - 200 hours |
| Yield | 70 - 85% |
| Isotopic Purity | > 98 atom % D |
Metabolic Pathway of n-Heptadecane and the Kinetic Isotope Effect
n-Heptadecane, like other long-chain alkanes, is metabolized in vivo primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][3] The initial and rate-limiting step is typically the hydroxylation of a terminal methyl group (ω-oxidation) to form the corresponding primary alcohol, heptadecan-1-ol. This is followed by further oxidation to heptadecanoic acid, which can then enter the β-oxidation pathway for fatty acids.
The deuteration of n-heptadecane significantly impacts its metabolism due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, its cleavage by CYP enzymes is slower. This leads to a reduced rate of metabolism for the deuterated compound.
This reduced metabolic rate for deuterated compounds is a key principle in the design of "heavy drugs," where strategic deuteration can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.
Conclusion
The synthesis of perdeuterated n-heptadecane is a well-established though time-intensive process that yields a highly valuable product for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The catalytic hydrogen-deuterium exchange method provides a reliable route to high isotopic enrichment. Understanding the metabolic fate of n-heptadecane and the profound impact of deuteration through the kinetic isotope effect is crucial for its effective application in drug development and other scientific endeavors.
References
Technical Guide: N-Heptadecane-D36 Certificate of Analysis
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Certificate of Analysis for N-Heptadecane-D36. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.
Compound Information
This compound is the deuterated form of n-heptadecane, where all 36 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical applications, particularly in mass spectrometry-based quantification.
| Identifier | Value | Source |
| Chemical Name | This compound | LGC Standards[1] |
| Synonyms | (2H36)Heptadecane, Perdeuterated n-heptadecane | |
| CAS Number | 39756-35-9 | LGC Standards[1] |
| Molecular Formula | C₁₇D₃₆ | LGC Standards[1] |
| Molecular Weight | 276.69 g/mol | |
| Unlabeled CAS Number | 629-78-7 | LGC Standards[1] |
Analytical Specifications
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These specifications ensure the compound's identity, purity, and suitability for its intended use.
Purity and Composition
| Parameter | Specification | Source |
| Chemical Purity (GC) | ≥ 98% | |
| Isotopic Purity (Atom % D) | ≥ 98% | |
| Appearance | White to off-white solid or colorless liquid | MedchemExpress.com[2] |
| Form | Solid (<20°C), Liquid (>22°C) | MedchemExpress.com[2] |
Physical and Chemical Properties
| Property | Value | Source |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents (e.g., hexane, chloroform) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard analytical techniques used for the quality control of deuterated compounds.
Determination of Chemical Purity by Gas Chromatography (GC)
Objective: To determine the chemical purity of this compound and to identify and quantify any non-deuterated or other organic impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: Typically a non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Method:
-
Sample Preparation: A dilute solution of this compound is prepared in a high-purity organic solvent (e.g., hexane or cyclohexane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C
-
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[3][4][5]
Method:
-
Sample Introduction: The sample is introduced into the mass spectrometer, either via a direct infusion pump or through a GC system as described above.
-
Ionization: The this compound molecules are ionized. For GC-MS with EI, a standard electron energy of 70 eV is typically used.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
The relative abundances of the molecular ion peak for this compound (C₁₇D₃₆) and the ion peaks corresponding to species with fewer deuterium atoms (e.g., C₁₇HD₃₅, C₁₇H₂D₃₄) are measured.
-
The isotopic purity (Atom % D) is calculated based on the relative intensities of these ion peaks, correcting for the natural abundance of ¹³C.
-
Visualizations
The following diagrams illustrate the logical workflow for the quality control and certification of this compound.
References
- 1. This compound | CAS 39756-35-9 | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
N-Heptadecane-D36: A Technical Safety Guide for Research Professionals
This technical guide provides an in-depth overview of the safety, handling, and emergency procedures for N-Heptadecane-D36, tailored for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
The quantitative data available for n-Heptadecane is summarized below. These properties are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C₁₇D₃₆ |
| Molecular Weight | 276.69 g/mol [1][2] |
| CAS Number | 39756-35-9[1][2] |
| Appearance | Low melting point solid or liquid[3] |
| Melting Point | 22-24 °C[3] |
| Boiling Point | 302 °C[3] |
| Flash Point | 148 °C[3] |
| Density | 0.778 g/cm³[3] |
| Vapor Pressure | 1 hPa @ 115 °C[3] |
| Vapor Density | 8.3 (Air = 1)[3] |
| Refractive Index | 1.435-1.437[3] |
Section 2: Toxicological Information
Detailed toxicological studies specifically for this compound are not available. The primary hazard associated with n-heptadecane is aspiration toxicity.
| Hazard | Description |
| Acute Toxicity | Data not available.[3] |
| Aspiration Hazard | Category 1: May be fatal if swallowed and enters airways.[3] |
| Skin Corrosion/Irritation | May cause skin dryness or cracking upon repeated exposure.[4] |
| Serious Eye Damage/Irritation | May cause mild irritation. |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[3] |
Section 3: Handling and Storage
Proper handling and storage are crucial to ensure safety in a laboratory setting.
Handling Workflow
References
An In-depth Technical Guide on the Solubility of N-Heptadecane-D36 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Heptadecane-D36 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily utilizes data for its non-deuterated counterpart, n-heptadecane. This approach is based on the reasonable assumption that the kinetic isotope effect on solubility in organic solvents is minimal. This guide is intended to be a valuable resource for laboratory work, offering both solubility data and detailed experimental protocols for its determination.
Core Concept: Solubility of Alkanes
N-heptadecane is a long-chain, non-polar alkane. Its solubility is governed by the principle of "like dissolves like." This means it will be most soluble in non-polar organic solvents where the intermolecular forces are predominantly weak van der Waals forces (London dispersion forces). In such cases, the energy required to break the existing bonds within the solute and the solvent is comparable to the energy released when new solute-solvent bonds are formed. Conversely, its solubility in polar solvents, such as water, is negligible due to the high energy cost of disrupting the strong hydrogen bonding network of the polar solvent.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for n-heptadecane in a range of common organic solvents. It is important to note that specific numerical data for n-heptadecane solubility is not widely published. The information presented here is compiled from various scientific sources and should be used as a reference guide.
| Solvent Classification | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |
| Hydrocarbons | Hexane | C₆H₁₄ | Slightly Soluble[1] | Not Specified |
| Toluene | C₇H₈ | Soluble | Not Specified | |
| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Slightly Soluble[1] | Not Specified |
| Carbon Tetrachloride | CCl₄ | Slightly Soluble[2] | Not Specified | |
| Alcohols | Ethanol | C₂H₅OH | Slightly Soluble[2] | Not Specified |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[2] | Not Specified |
| Ketones | Acetone | C₃H₆O | Data Not Available | Not Specified |
| Esters | Ethyl Acetate | C₄H₈O₂ | Data Not Available | Not Specified |
Disclaimer: The data presented above is for n-heptadecane and is used as a proxy for this compound. The qualitative descriptions are based on information from chemical databases and handbooks. For precise quantitative measurements, it is highly recommended to determine the solubility experimentally under the specific conditions of your application.
Experimental Protocols
Accurate determination of solubility is crucial for many research and development applications. Below are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
Visually confirm that excess solid remains, indicating that the solution is saturated.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
The mass of the dissolved solute is the final weight minus the initial weight of the empty container.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100
-
Solubility ( g/100 g) = (Mass of dissolved solute / Mass of solvent used) x 100
-
Spectroscopic Method (UV-Vis)
This method is suitable if the solute has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
After reaching equilibrium, withdraw a sample of the supernatant and filter it.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
This guide provides a foundational understanding and practical methodologies for working with this compound and similar long-chain alkanes. For mission-critical applications, it is always best practice to perform experimental validation of solubility.
References
Methodological & Application
Application Notes and Protocols for N-Heptadecane-D36 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Heptadecane-D36 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis. The use of a deuterated internal standard like this compound is a robust method to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical measurements.[1][2]
Introduction to this compound as an Internal Standard
This compound (C₁₇D₃₆) is the deuterated analog of n-heptadecane. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute with the target analyte during chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer.[1][3] This makes it an ideal internal standard for the quantitative analysis of n-heptadecane and other long-chain hydrocarbons in various matrices, including environmental, biological, and pharmaceutical samples.[3][4]
Key Advantages:
-
Similar Chemical and Physical Properties: Behaves similarly to the analyte of interest during extraction, derivatization, and chromatography.[3]
-
Mass Differentiation: Easily distinguished from the non-labeled analyte by the mass spectrometer, preventing signal interference.[3]
-
Improved Accuracy and Precision: Compensates for sample loss during preparation and variations in GC-MS system performance.[1]
Applications
This compound is primarily used as an internal standard for the quantification of n-heptadecane and other n-alkanes in:
-
Environmental Monitoring: Analysis of hydrocarbon contamination in soil, water, and biota, such as in oil spill assessments.[3]
-
Food and Agriculture: Determination of n-alkane profiles in plant materials, forages, and fecal samples to study animal diet and digestion.[4]
-
Drug Development and Toxicology: While less common, it can be used in specific applications where long-chain alkanes are relevant as biomarkers or in formulation analysis.
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications and matrices.
-
This compound Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve in 10.0 mL of high-purity hexane or another suitable solvent in a volumetric flask.
-
Store at 4°C in an amber vial.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Prepare a stock solution of the target analyte(s) (e.g., n-heptadecane) in a similar manner.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Spike each working standard with a constant concentration of the this compound internal standard solution (e.g., 10 µg/mL).
-
-
Extraction:
-
Weigh approximately 10 g of the homogenized soil sample into a beaker.
-
Spike the sample with a known amount of the this compound working solution.
-
Add 20 mL of a 1:1 mixture of hexane and acetone.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Decant the solvent into a collection flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Cleanup and Fractionation:
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Pass the concentrated extract through a silica gel column to separate aliphatic hydrocarbons from more polar compounds.
-
Elute the aliphatic fraction with hexane.
-
Concentrate the eluted fraction to a final volume of 1 mL.
-
The following are typical GC-MS parameters for the analysis of long-chain alkanes. These should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60°C (hold for 2 min) |
| Ramp 1: 10°C/min to 300°C | |
| Hold at 300°C for 10 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Selected Ion Monitoring (SIM) Parameters:
For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. The characteristic ions for n-heptadecane and its deuterated internal standard should be monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| n-Heptadecane (C₁₇H₃₆) | 57 | 43, 71, 85 |
| This compound (C₁₇D₃₆) | 66 | 46, 82 |
Data Analysis and Quantitative Data
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each working standard. The response factor (RF) is calculated for each calibration level:
RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
Where:
-
Areaanalyte = Peak area of the target analyte
-
AreaIS = Peak area of this compound
-
Concentrationanalyte = Concentration of the target analyte
-
ConcentrationIS = Concentration of this compound
A linear regression of the plot should yield a correlation coefficient (R²) of >0.99 for a valid calibration.
The concentration of the analyte in the unknown sample is calculated using the following equation:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RFmean)
The following tables present typical quantitative data that should be generated during method validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Linear Regression Equation | R² |
| n-Heptadecane | 0.1 - 50 | y = 1.05x + 0.02 | 0.998 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=5) | Recovery (%) | Precision (RSD %) |
| n-Heptadecane | 1.0 | 0.98 ± 0.05 | 98.0 | 5.1 |
| 10.0 | 10.2 ± 0.4 | 102.0 | 3.9 | |
| 40.0 | 39.5 ± 1.5 | 98.8 | 3.8 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| n-Heptadecane | 0.03 | 0.1 |
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical flow of data analysis for GC-MS quantification with an internal standard.
References
Application Note: Quantification of Hydrocarbons Using N-Heptadecane-D36 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of hydrocarbon concentrations in various matrices is critical for environmental monitoring, toxicological studies, and quality control in the pharmaceutical and petrochemical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[1] N-Heptadecane-D36, a deuterated analog of the C17 straight-chain alkane, serves as an excellent internal standard for the quantification of a range of aliphatic hydrocarbons. Its chemical and physical properties closely mirror those of the target analytes, ensuring similar behavior during extraction, derivatization, and chromatographic analysis, without co-eluting with the non-labeled compound of interest.[2] This application note provides a detailed protocol for the use of this compound for the accurate quantification of hydrocarbons in various sample types.
Principle of the Method
The internal standard method involves adding a known amount of a compound (the internal standard, IS) to every sample, calibrant, and blank.[1] The ratio of the analyte's response to the internal standard's response is then used to construct a calibration curve and quantify the analyte in unknown samples. This approach effectively mitigates errors arising from sample loss during preparation, injection volume variations, and fluctuations in instrument sensitivity.[1] Deuterated standards, such as this compound, are ideal because they have nearly identical retention times to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]
Experimental Protocols
Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in a suitable solvent like dichloromethane or hexane)
-
Hydrocarbon standards mix (containing target analytes of interest)
-
High-purity solvents (e.g., hexane, dichloromethane, methanol)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., water, soil, biological tissue)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
Autosampler vials with septa
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Data acquisition and processing software.
Sample Preparation
The following are generalized protocols. Specific sample matrices may require optimization.
1. Water Samples (Liquid-Liquid Extraction):
-
To a 100 mL water sample in a separatory funnel, add a known amount of this compound internal standard solution (e.g., to a final concentration of 1 µg/mL).
-
Add 20 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
2. Soil/Sediment Samples (Soxhlet or Ultrasonic Extraction):
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the sample into an extraction thimble or beaker.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Extract the sample using a Soxhlet apparatus with a 1:1 mixture of hexane and dichloromethane for 16-24 hours, or perform ultrasonic extraction three times with the same solvent mixture.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform solvent exchange to hexane if necessary.
-
Proceed with cleanup if required (e.g., using silica gel or alumina column chromatography).
-
Adjust the final volume to 1 mL and transfer to an autosampler vial.
GC-MS Analysis
-
Injector: Set to splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Monitor the appropriate quantifier and qualifier ions for this compound and the target hydrocarbon analytes.
-
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target hydrocarbons.
-
Spike each calibration standard with the same constant concentration of this compound as used for the samples.
-
Analyze the calibration standards using the established GC-MS method.
-
For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression on the calibration curve. The R² value should be ≥ 0.99 for a valid calibration.
-
Analyze the prepared samples and calculate the peak area ratios of the analytes to the internal standard.
-
Determine the concentration of each analyte in the samples by interpolating from the calibration curve.
Data Presentation
Table 1: GC-MS SIM Parameters for this compound and Representative n-Alkanes
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| n-Hexadecane (C16) | ~21.0 | 57 | 71 | 85 |
| This compound (IS) | ~22.5 | 66 | 82 | 276 |
| n-Heptadecane (C17) | ~22.5 | 57 | 71 | 85 |
| n-Octadecane (C18) | ~24.0 | 57 | 71 | 85 |
| n-Nonadecane (C19) | ~25.4 | 57 | 71 | 85 |
| n-Eicosane (C20) | ~26.7 | 57 | 71 | 85 |
Note: Retention times are approximate and will vary depending on the specific GC system and column.
Table 2: Representative Quantitative Performance Data
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| n-Hexadecane | 0.998 | 0.1 | 0.5 | 95 ± 5 |
| n-Heptadecane | 0.999 | 0.1 | 0.5 | 98 ± 4 |
| n-Octadecane | 0.997 | 0.2 | 0.7 | 96 ± 6 |
| n-Nonadecane | 0.998 | 0.2 | 0.7 | 94 ± 5 |
| n-Eicosane | 0.996 | 0.3 | 1.0 | 92 ± 7 |
Note: These are typical performance data and may vary based on the matrix and instrumentation.
Visualization of Experimental Workflow
Caption: Experimental workflow for hydrocarbon quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of hydrocarbons by GC-MS. The detailed protocols and performance data presented in this application note demonstrate the effectiveness of this approach for achieving accurate and precise results in various sample matrices. This methodology is well-suited for researchers, scientists, and drug development professionals who require high-quality quantitative data on hydrocarbon content.
References
Application Note: N-Heptadecane-D36 for Enhanced Accuracy in Environmental Sample Analysis
Introduction
The accurate quantification of organic pollutants in complex environmental matrices such as soil, water, and sediment is a critical challenge for researchers and environmental scientists. Matrix effects, sample preparation inconsistencies, and instrumental drift can all introduce significant variability and impact the reliability of analytical results. The use of isotopically labeled internal standards is a widely accepted technique to compensate for these variations. N-Heptadecane-D36, a deuterated form of the C17 straight-chain alkane, serves as an excellent internal standard for the analysis of semi-volatile organic compounds (SVOCs) and petroleum hydrocarbons by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties closely mimic those of many target analytes, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[1][2]
Principle of a Deuterated Internal Standard
An ideal internal standard co-elutes with the target analyte and exhibits similar ionization and extraction behavior.[1] Deuterated internal standards, such as this compound, are chemically identical to their non-labeled counterparts but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure that any loss or variation during sample processing affects both compounds equally.[3] By adding a known amount of this compound to each sample, calibration standard, and blank at the beginning of the sample preparation process, the ratio of the analyte response to the internal standard response can be used for accurate quantification, effectively correcting for procedural inconsistencies.[2][4]
Applications
This compound is particularly well-suited for the analysis of:
-
Total Petroleum Hydrocarbons (TPH): In the analysis of diesel and oil range organics, N-Heptadecane falls within the typical carbon range of interest.
-
Polycyclic Aromatic Hydrocarbons (PAHs): While not a PAH itself, its semi-volatile nature makes it a suitable internal standard for many PAH compounds.
-
Alkanes and Aliphatic Hydrocarbons: It is an ideal internal standard for the quantification of other n-alkanes in environmental samples.[3]
-
Persistent Organic Pollutants (POPs): Its properties are amenable to methods used for various semi-volatile POPs.
Advantages of Using this compound
-
Improved Accuracy and Precision: Compensates for variations in extraction efficiency, sample volume, and injection volume.[1][4]
-
Matrix Effect Mitigation: The internal standard experiences similar matrix-induced signal suppression or enhancement as the analyte, leading to more accurate results.[4]
-
Enhanced Method Robustness: Reduces the impact of minor day-to-day variations in instrument performance and sample preparation.[1]
-
Reliable Quantification: By using the relative response factor, quantification becomes more dependable, even at low analyte concentrations.
Experimental Protocol: Quantification of n-Alkanes in Soil using GC-MS with this compound Internal Standard
This protocol provides a general procedure for the extraction and analysis of n-alkanes in soil samples.
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide residue grade or equivalent)
-
Standards: this compound (CAS: 39756-35-9)[5], n-alkane standard mix (e.g., C10-C40)
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Sample Collection and Storage: Soil samples should be collected in clean glass jars and stored at 4°C.
2. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm sieve to remove large debris.[6]
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a clean extraction thimble or beaker. Accurately add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in hexane).
-
Extraction:
-
Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE®): A common automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[7]
-
Mix the soil with a drying agent like diatomaceous earth.
-
Extract with a mixture of DCM and acetone (1:1, v/v) at 100°C and 1500 psi.
-
-
Soxhlet Extraction: A classical and robust extraction method.
-
Place the soil sample in a Soxhlet thimble.
-
Extract with a 1:1 mixture of hexane and acetone for 16-24 hours.
-
-
-
Drying and Concentration:
-
Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
3. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness).[3]
-
Mass Spectrometer (MS): Capable of operating in Selected Ion Monitoring (SIM) mode.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: 50°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization: 70 eV
-
SIM Ions:
-
N-Heptadecane (Analyte): m/z 57, 71, 85
-
This compound (Internal Standard): m/z 66, 82
-
-
4. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target n-alkanes and a constant concentration of this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Calculate the concentration of the n-alkanes in the soil samples using the response factor from the calibration curve.
Data Presentation
Table 1: Example GC-MS SIM Parameters
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| n-Heptadecane | Analyte | 57 | 71, 85 |
| This compound | Internal Standard | 66 | 82 |
Table 2: Example Calibration Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 10 | 50,000 | 100,000 | 0.50 |
| 25 | 125,000 | 100,000 | 1.25 |
| 50 | 250,000 | 100,000 | 2.50 |
| 100 | 500,000 | 100,000 | 5.00 |
| 250 | 1,250,000 | 100,000 | 12.50 |
Visualizations
Caption: Experimental workflow for the analysis of n-alkanes in soil using this compound.
Caption: The role of an internal standard in correcting for variations throughout the analytical process.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. This compound | CAS 39756-35-9 | LGC Standards [lgcstandards.com]
- 6. canr.msu.edu [canr.msu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes: N-Heptadecane-D36 for Enhanced Quantitative Analysis in Petroleum Biomarker Studies
Introduction
The quantitative analysis of petroleum biomarkers is crucial for a wide range of applications, including oil spill fingerprinting, source rock characterization, and assessing the thermal maturity of petroleum reservoirs. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying these complex hydrocarbon mixtures.[1] To ensure the accuracy and reliability of these measurements, the use of an appropriate internal standard is essential. N-Heptadecane-D36, a perdeuterated form of the n-C17 alkane, serves as an excellent internal standard for the quantitative analysis of petroleum biomarkers and other hydrocarbons. Its chemical and physical properties are nearly identical to its non-deuterated analog, n-heptadecane, a naturally occurring component in many crude oils, allowing it to mimic the behavior of target analytes during sample preparation and analysis.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled internal standard (this compound) is added to the sample prior to extraction and analysis. The deuterated standard co-elutes with the non-deuterated target analytes. Because the mass spectrometer can differentiate between the deuterated standard and the native compounds based on their mass-to-charge ratio (m/z), any sample loss during preparation and injection will affect both the standard and the analytes equally. This allows for highly accurate quantification, as the ratio of the native analyte to the labeled standard remains constant.
Advantages of Using this compound as an Internal Standard
-
Improved Accuracy and Precision: By compensating for variations in sample extraction efficiency, injection volume, and instrument response, this compound significantly improves the accuracy and precision of quantitative results.[2][3]
-
Co-elution with Target Analytes: As a C17 alkane, this compound elutes within the typical range of many important petroleum biomarkers, ensuring that it experiences similar chromatographic conditions.
-
Chemical Inertness: this compound is chemically inert and does not interfere with the analysis of other compounds in the sample.
-
Mass Spectral Distinction: The significant mass difference between this compound and its non-deuterated counterpart prevents spectral overlap and allows for clear identification and quantification.
Quantitative Data Summary
The following table summarizes the key properties of this compound and typical performance metrics when used as an internal standard in GC-MS analysis of petroleum biomarkers.
| Parameter | Value | Reference |
| Chemical Formula | CD₃(CD₂)₁₅CD₃ | [1] |
| Molecular Weight | 276.69 g/mol | [1] |
| Typical Concentration in Spiking Solution | 1-10 µg/mL | General Practice |
| Typical Volume of Internal Standard Added | 10-100 µL | General Practice |
| Typical GC-MS Detection Limit | Low ng/mL to pg/mL range | [4] |
| Typical Recovery Rates | 80-120% | General Practice |
| Linear Dynamic Range | 2-3 orders of magnitude | General Practice |
Experimental Protocols
1. Preparation of Internal Standard Spiking Solution
-
Objective: To prepare a stock solution of this compound at a known concentration.
-
Materials:
-
This compound (≥98% isotopic purity)
-
High-purity hexane or other suitable solvent (e.g., dichloromethane)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Micropipettes
-
-
Procedure:
-
Accurately weigh a known amount of this compound.
-
Dissolve the weighed standard in a small amount of hexane in a volumetric flask.
-
Bring the flask to the final volume with hexane and mix thoroughly to create a stock solution (e.g., 100 µg/mL).
-
Prepare a working spiking solution by diluting the stock solution to the desired concentration (e.g., 5 µg/mL).
-
2. Sample Preparation and Spiking
-
Objective: To extract hydrocarbons from a petroleum or environmental sample and add the internal standard.
-
Materials:
-
Petroleum sample (e.g., crude oil, sediment extract)
-
This compound spiking solution
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel) for fractionation (optional)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Accurately weigh a known amount of the sample into a glass vial.
-
Add a precise volume of the this compound spiking solution to the sample.
-
Add the extraction solvent to the vial.
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and inorganic phases.
-
Carefully transfer the organic layer (supernatant) to a clean vial.
-
(Optional) For complex samples, the extract can be fractionated using an SPE cartridge to separate aliphatic, aromatic, and polar compounds.
-
Concentrate the final extract under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.
-
3. GC-MS Analysis
-
Objective: To separate, identify, and quantify the hydrocarbon compounds in the sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injector Temperature: 280-300 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes
-
Ramp: 6-10 °C/min to 300-320 °C
-
Final hold: 10-20 minutes
-
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Ions to Monitor for this compound: m/z 66, 80 (characteristic fragment ions of deuterated alkanes)
-
Ions to Monitor for Target Analytes: Specific characteristic ions for the biomarkers of interest (e.g., m/z 191 for hopanes, m/z 217 for steranes).
-
4. Data Analysis and Quantification
-
Objective: To calculate the concentration of target analytes using the internal standard.
-
Procedure:
-
Identify the peaks corresponding to the target analytes and this compound in the chromatogram based on their retention times and mass spectra.
-
Integrate the peak areas for the characteristic ions of the target analytes and the internal standard.
-
Calculate the Response Factor (RF) for each analyte using a calibration standard containing known concentrations of the analyte and the internal standard.
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Calculate the concentration of the analyte in the sample using the following formula:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
-
Visualizations
Caption: Experimental workflow for quantitative petroleum biomarker analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
Application Notes and Protocols for N-Heptadecane-D36 in Air Quality Monitoring
Introduction
N-Heptadecane-D36 (C17D36) is a deuterated form of the n-alkane heptadecane. Its high molecular weight and low volatility make it a suitable internal standard (IS) for the analysis of semi-volatile organic compounds (SVOCs) in air samples. This document provides detailed application notes and protocols for the use of this compound in air quality monitoring, primarily focusing on its application in thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) methods, such as those based on EPA Method TO-17.
Principle and Application
In air quality monitoring, accurate quantification of volatile organic compounds (VOCs) and SVOCs is crucial. The use of an internal standard is a widely accepted practice to improve the accuracy and precision of these measurements. An internal standard is a compound with similar chemical and physical properties to the target analytes, which is added to the sample in a known quantity before analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response.
This compound is particularly useful as an internal standard for SVOCs due to its:
-
Chemical Inertness: As a saturated alkane, it is chemically stable and less likely to react with other components in the air sample or during analysis.
-
Low Volatility: Its high boiling point ensures that it is efficiently trapped on sorbent tubes along with other SVOCs and does not get lost during sample handling.
-
Isotopic Labeling: The deuterium labeling makes it easily distinguishable from its non-labeled counterpart by mass spectrometry, without significantly altering its chromatographic behavior. This allows for precise quantification using isotope dilution techniques.
-
Elution in a Relevant Chromatographic Region: It elutes within the typical range of many SVOCs of interest, such as polycyclic aromatic hydrocarbons (PAHs) and heavier alkanes.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
This protocol describes the preparation of a stock solution of this compound that can be used to spike sorbent tubes for air sampling.
Materials:
-
This compound (neat)
-
High-purity methanol or hexane (pesticide residue grade or equivalent)
-
Volumetric flasks (10 mL, 100 mL)
-
Microsyringes
Procedure:
-
Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask.
-
Dissolve the this compound in a small amount of methanol or hexane and then dilute to the mark with the same solvent. This will be the primary stock solution (approximately 1 mg/mL).
-
Prepare a secondary stock solution by diluting the primary stock solution. For example, pipette 1 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent to obtain a concentration of approximately 10 µg/mL.
-
Prepare a working standard solution with a concentration suitable for spiking, for example, 1 µg/mL, by further diluting the secondary stock solution. The final concentration should be chosen to be in the mid-range of the expected concentrations of the target analytes in the air samples.
-
Store all standard solutions at 4°C in amber glass vials with PTFE-lined caps to prevent degradation and evaporation.
Protocol 2: Spiking Sorbent Tubes with this compound
This protocol outlines the procedure for adding the this compound internal standard to sorbent tubes prior to air sampling.
Materials:
-
Conditioned sorbent tubes (e.g., Tenax® TA, Carbopack™)
-
This compound working standard solution (e.g., 1 µg/mL)
-
Microsyringe (1-10 µL)
-
Tube conditioning and spiking apparatus (optional, but recommended for consistency)
-
Clean, dry nitrogen or helium gas
Procedure:
-
Ensure sorbent tubes are properly conditioned and have passed a blank analysis to check for contamination.
-
Using a microsyringe, inject a precise volume (e.g., 1 µL) of the this compound working standard solution directly onto the sorbent bed of the tube. The amount of standard added should be consistent for all samples, blanks, and calibration standards.
-
After spiking, purge the tube with a gentle stream of clean, dry nitrogen or helium (e.g., 50-100 mL/min) for a few minutes to evaporate the solvent.
-
Cap the sorbent tubes with Swagelok®-type fittings and PTFE ferrules immediately after spiking and purging.
-
Store the spiked tubes in a clean, sealed container at 4°C until they are used for sampling. It is recommended to use the spiked tubes within one week.
Protocol 3: Air Sampling and Analysis by Thermal Desorption GC/MS
This protocol provides a general procedure for air sampling and subsequent analysis using TD-GC-MS.
Materials:
-
Spiked sorbent tubes from Protocol 2
-
Air sampling pump with a calibrated flow rate
-
Thermal desorption system coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS)
Procedure:
A. Air Sampling:
-
Connect a spiked sorbent tube to the sampling pump.
-
Draw a known volume of air through the sorbent tube at a calibrated flow rate (e.g., 50-200 mL/min). The total sample volume will depend on the expected concentration of target analytes and the detection limits of the analytical method.
-
After sampling, cap the sorbent tube securely and store it at 4°C until analysis. Analyze the samples as soon as possible, preferably within 30 days of collection.[1]
B. TD-GC/MS Analysis:
-
Place the sampled tube into the thermal desorber's autosampler.
-
Set the thermal desorption and GC/MS parameters. Typical parameters are provided in the data tables below.
-
The thermal desorber will heat the sorbent tube to release the trapped analytes, including this compound, onto a focusing trap.
-
The focusing trap is then rapidly heated to inject the analytes into the GC column for separation.
-
The separated compounds are detected by the mass spectrometer.
-
Quantify the target analytes using the response factor of the this compound internal standard.
Data Presentation
The following tables summarize typical quantitative data and analytical parameters for the use of this compound in air quality monitoring.
Table 1: Typical Performance Data for this compound as an Internal Standard
| Parameter | Typical Value/Range | Notes |
| Recovery | 90-110% | Recovery is determined by analyzing a spiked sorbent tube without air sampling. |
| Linearity (R²) | > 0.995 | Over a typical calibration range of 0.5 to 50 ng on-tube. |
| Method Detection Limit (MDL) | 0.1 - 1.0 ng/tube | Dependent on instrument sensitivity and matrix effects. |
| Precision (%RSD) | < 15% | For replicate analyses of a mid-level standard. |
Table 2: Typical Thermal Desorption Parameters
| Parameter | Setting |
| Tube Desorption Temperature | 280-320 °C |
| Tube Desorption Time | 5-15 min |
| Focusing Trap Low Temperature | -10 to 25 °C |
| Focusing Trap High Temperature | 300-340 °C |
| Trap Hold Time | 3-5 min |
| Desorb Flow | 30-50 mL/min |
Table 3: Typical GC/MS Parameters
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial 40°C (hold 2 min), ramp to 320°C at 10°C/min, hold 5 min |
| Injector Temperature | 280 °C (transfer line from TD) |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35-550 |
| Quantification Ion for this compound | m/z 66 or 82 (characteristic fragment ions of deuterated alkanes) |
Mandatory Visualizations
Diagram 1: Experimental Workflow for SVOC Analysis in Air
Caption: Workflow for SVOC analysis in air using this compound as an internal standard.
Diagram 2: Logical Relationship of Internal Standard in Quantitative Analysis
Caption: Role of this compound internal standard in the quantification of target analytes.
References
Application Notes and Protocols for N-Heptadecane-D36 in Fatty Acid Methyl Ester (FAME) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids is critical in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, which are typically derivatized to fatty acid methyl esters (FAMEs) to improve their volatility and chromatographic performance. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for variability in sample preparation and instrument response.
N-Heptadecane-D36, a perdeuterated C17 alkane, serves as an excellent internal standard for FAME analysis. As heptadecanoic acid (C17:0) is not abundant in most biological systems, its deuterated form provides a distinct mass spectrometric signal that does not interfere with the analysis of endogenous fatty acids. This application note provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of FAMEs by GC-MS.
Principles of Internal Standardization with this compound
Internal standards are essential for reliable quantification in analytical chemistry.[1] In FAME analysis, a known amount of this compound is added to each sample prior to lipid extraction and derivatization. Since the internal standard experiences the same sample processing steps as the analytes of interest, it effectively accounts for any losses during extraction, derivatization, and injection.
In GC-MS analysis, the FAMEs and the deuterated internal standard are separated chromatographically. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for each FAME and for this compound.[2] The ratio of the peak area of each FAME to the peak area of this compound is used to calculate the concentration of the fatty acid in the original sample, based on a calibration curve. The use of a deuterated internal standard is particularly advantageous as its chemical and physical properties are nearly identical to the analytes, ensuring similar behavior during sample workup and analysis.[3]
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: 276.69 g/mol , Formula: C₁₇D₃₆)[4][5]
-
FAME standards (individual or mixed)
-
Hexane (GC grade)
-
Methanol (anhydrous)
-
Chloroform
-
Acetyl Chloride
-
Sodium hydroxide
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glassware: screw-cap test tubes with PTFE-lined caps, volumetric flasks, pipettes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column
Preparation of Internal Standard Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in hexane in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in an amber vial.
Sample Preparation and Lipid Extraction (Folch Method)
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate) in a glass test tube, add a precise volume of the this compound internal standard stock solution. The amount of internal standard added should be within the expected range of the fatty acid concentrations in the sample.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Method A: Acid-Catalyzed Transesterification
-
To the dried lipid extract, add 2 mL of 1.25 M HCl in methanol (prepared by slowly adding acetyl chloride to anhydrous methanol).
-
Seal the tube tightly and heat at 85°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
Method B: Base-Catalyzed Transesterification followed by Acid-Catalyzed Methylation
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool the tube and add 1 mL of 14% BF₃ in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge as described in Method A.
-
Transfer the upper hexane layer to a GC vial.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C, 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: GC-MS SIM Parameters for Selected FAMEs and this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Myristate (C14:0) | ~12.5 | 74 | 87, 143 |
| Palmitate (C16:0) | ~15.8 | 74 | 87, 270 |
| Palmitoleate (C16:1) | ~16.1 | 55 | 268 |
| This compound (IS) | ~17.5 | 66 | 82, 276 |
| Stearate (C18:0) | ~19.2 | 74 | 87, 298 |
| Oleate (C18:1) | ~19.5 | 55 | 264, 296 |
| Linoleate (C18:2) | ~20.1 | 67 | 81, 294 |
| Arachidonate (C20:4) | ~22.8 | 79 | 91, 318 |
Note: Retention times are approximate and may vary depending on the specific GC system and column. The quantifier and qualifier ions for this compound are based on typical fragmentation patterns of deuterated alkanes, with the molecular ion (m/z 276) and characteristic fragment ions (m/z 66, 82) being prominent.
Table 2: Linearity and Precision Data for FAME Quantification
| Fatty Acid | Calibration Range (µg/mL) | R² | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |
| Palmitate (C16:0) | 0.1 - 50 | >0.998 | < 5% | < 7% | 95 - 105 |
| Stearate (C18:0) | 0.1 - 50 | >0.997 | < 5% | < 8% | 93 - 107 |
| Oleate (C18:1) | 0.1 - 50 | >0.998 | < 6% | < 9% | 92 - 108 |
| Linoleate (C18:2) | 0.1 - 50 | >0.996 | < 7% | < 10% | 90 - 110 |
This table presents typical performance data for a FAME analysis method using a deuterated internal standard. The data demonstrates excellent linearity, precision, and recovery over a wide concentration range.
Mandatory Visualization
Caption: Workflow for FAME analysis using this compound.
Caption: Logic for quantification using an internal standard.
Discussion
The use of this compound as an internal standard offers several advantages for the quantitative analysis of FAMEs. Its long, saturated chain makes it chemically stable and its chromatographic behavior is predictable. Being perdeuterated, it has a significantly different mass from any naturally occurring fatty acids, eliminating the risk of isobaric interferences.
The choice of derivatization method may depend on the sample matrix and the specific fatty acids of interest. Acid-catalyzed methods are generally effective for a broad range of lipids, including both free fatty acids and esterified lipids. Base-catalyzed transesterification is typically faster but may not be suitable for samples containing significant amounts of free fatty acids.
For GC-MS analysis, operating in SIM mode is crucial for achieving the low detection limits often required in biological and clinical research. The selection of appropriate quantifier and qualifier ions for each FAME and for the internal standard ensures the specificity of the analysis. It is recommended to validate the method in the specific laboratory environment to establish performance characteristics such as linearity, precision, and accuracy.
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of fatty acid methyl esters by GC-MS. The detailed protocols and methodologies presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement this analytical approach in their laboratories. The use of a stable isotope-labeled internal standard like this compound is a critical component of a validated analytical method, ensuring the reliability of quantitative data in fatty acid analysis.
References
Application Note and Protocol for the Quantification of Total Petroleum Hydrocarbons (TPH) using N-Heptadecane-D36 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Total Petroleum Hydrocarbons (TPH) in environmental samples, such as soil and water, utilizing gas chromatography-mass spectrometry (GC-MS) with N-Heptadecane-D36 as an internal standard. The use of a deuterated internal standard is a robust technique that corrects for variations in sample extraction efficiency and instrument response, leading to more accurate and reproducible quantification of TPH. This protocol is based on established principles from U.S. Environmental Protection Agency (EPA) methods, such as SW-846 Method 8015, and is intended for use by trained analytical chemists.
Principle
The quantification of TPH involves the extraction of hydrocarbons from a sample matrix, followed by analysis using GC-MS. An internal standard, this compound, is added to the sample prior to extraction. The internal standard is a deuterated analog of a hydrocarbon and is expected to behave similarly to the target analytes during sample preparation and analysis. By comparing the response of the TPH to the known concentration of the internal standard, accurate quantification can be achieved. The TPH concentration is determined by integrating the total area of the chromatogram within a specified retention time window, which corresponds to the boiling point range of the petroleum product of interest (e.g., diesel range organics, gasoline range organics). The use of an internal standard corrects for the loss of analytes during sample preparation and for variations in injection volume.
Experimental Workflow
Caption: Experimental workflow for TPH quantification.
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler: For automated injections.
-
Extraction Glassware: Separatory funnels, beakers, flasks, and vials.
-
Concentrator Apparatus: Kuderna-Danish (K-D) or equivalent.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Syringes: Various sizes.
-
Vortex Mixer.
-
Centrifuge.
Reagents and Standards
-
Solvents: Dichloromethane (DCM), n-Hexane, Acetone (pesticide grade or equivalent).
-
Anhydrous Sodium Sulfate: ACS reagent grade, heated to 400°C for 4 hours.
-
Silica Gel: For cleanup, activated by heating at 130°C for at least 16 hours.
-
This compound: Internal standard, certified reference material.
-
TPH Standard: A certified reference material of the petroleum product of interest (e.g., diesel fuel, gasoline).
-
n-Alkanes Standard: A mixture of n-alkanes (e.g., C10-C40) for determining the retention time window.
Experimental Protocols
Sample Preparation
6.1.1 Soil Samples
-
Weigh approximately 10 g of the homogenized soil sample into a beaker.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution).
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Transfer the sample to an extraction thimble for Soxhlet extraction or to a flask for sonication extraction.
-
Extract the sample with an appropriate solvent (e.g., 1:1 mixture of acetone and dichloromethane) for a specified period (e.g., 16-24 hours for Soxhlet, 3 x 15-minute cycles for sonication).
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a rotary evaporator.
-
If necessary, perform a silica gel cleanup to remove polar interferences.
6.1.2 Water Samples
-
Measure 1 L of the water sample into a separatory funnel.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction by shaking the sample with three successive 60 mL portions of dichloromethane.
-
Combine the organic layers and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
GC-MS Analysis
The following are typical GC-MS parameters and may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Calibration
-
Prepare a series of calibration standards containing the TPH reference material at different concentrations (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
Spike each calibration standard with the same constant concentration of this compound internal standard as used for the samples.
-
Analyze each calibration standard by GC-MS.
-
Calculate the response factor (RF) for the TPH relative to the internal standard for each calibration level using the following equation:
RF = (ATPH / CTPH) / (AIS / CIS)
Where:
-
ATPH = Total area of the TPH peaks within the retention time window
-
CTPH = Concentration of the TPH standard
-
AIS = Area of the this compound peak
-
CIS = Concentration of the this compound internal standard
-
-
The average RF across the calibration levels should be used for quantification. The relative standard deviation (RSD) of the RFs should be less than 20%.
Quantification
The concentration of TPH in the sample is calculated using the following equation:
CTPH (sample) = (ATPH (sample) x CIS) / (AIS (sample) x RF)
Where:
-
CTPH (sample) = Concentration of TPH in the sample extract
-
ATPH (sample) = Total area of the TPH peaks in the sample chromatogram
-
CIS = Concentration of the internal standard added to the sample
-
AIS (sample) = Area of the internal standard peak in the sample chromatogram
-
RF = Average response factor from the calibration
The final concentration in the original soil or water sample is then calculated by taking into account the initial sample weight or volume and the final extract volume.
Quality Control
-
Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of TPH to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of TPH to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standard Recovery: The recovery of this compound should be monitored for all samples, blanks, and QC samples. Recoveries should typically be within 70-130%.
Data Presentation
Quantitative results should be summarized in a clear and organized table.
| Sample ID | Matrix | TPH Range | TPH Concentration (mg/kg or mg/L) | Internal Standard Recovery (%) |
| Sample 1 | Soil | C10-C28 | 1500 | 95 |
| Sample 2 | Water | C10-C28 | 25 | 88 |
| Method Blank | Soil | C10-C28 | < 10 | 98 |
| LCS | Soil | C10-C28 | 92% Recovery | 96 |
Internal Standard Logic
Caption: Logic of using an internal standard for TPH quantification.
Application Notes and Protocols for N-Heptadecane-D36 in Food Contaminant Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of N-Heptadecane-D36 as an internal standard in the quantitative analysis of mineral oil saturated hydrocarbons (MOSH) in food matrices. The protocols focus on the widely accepted methodology of online liquid chromatography-gas chromatography with flame ionization detection (LC-GC-FID).
Introduction
Mineral oil hydrocarbons (MOH), composed of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH), are potential contaminants in food.[1][2] Their presence can result from migration from food contact materials, use of processing aids, and environmental contamination.[1][3] Due to the complexity of these hydrocarbon mixtures, accurate quantification is challenging. The use of a deuterated internal standard, such as this compound, is crucial for achieving accurate and reliable results by compensating for analyte losses during sample preparation and injection variability.[4][5] Stable isotope-labeled internal standards are considered ideal as they exhibit similar physicochemical properties to the target analytes.[5]
This compound, a deuterated C17 alkane, is a suitable internal standard for the quantification of the MOSH fraction. Its elution time falls within the typical range of MOSH, and its deuteration allows for clear differentiation from non-deuterated hydrocarbons present in the sample.
Experimental Protocols
This section details the methodology for the analysis of MOSH in edible oils and cereals using this compound as an internal standard.
Protocol 1: Analysis of MOSH in Edible Oils
1. Scope: This protocol describes the quantification of MOSH in edible oils using online HPLC-GC-FID.
2. Reagents and Materials:
-
n-Hexane (analytical grade)
-
Dichloromethane (analytical grade)
-
This compound solution (e.g., 10 µg/mL in a suitable solvent)
-
MOSH/MOAH standard mixtures for system performance checks
-
Silica gel for HPLC column
-
Anhydrous sodium sulfate
3. Sample Preparation:
-
Weigh 1.0 g of the oil sample into a volumetric flask.
-
Add a known volume of the this compound internal standard solution to achieve a final concentration of approximately 1 mg/kg.
-
Dilute the sample 1:5 (w/v) with n-hexane.[6]
-
Vortex the sample for 1 minute to ensure homogeneity.
4. Instrumental Analysis (LC-GC-FID):
-
LC System:
-
Column: Silica gel column.
-
Mobile Phase: Gradient elution starting with 100% n-hexane and increasing the proportion of dichloromethane to elute the MOAH fraction after the MOSH fraction has been transferred to the GC.[1][7]
-
Flow Rate: Adjusted to ensure proper separation and transfer.
-
Injection Volume: 50 µL.[6]
-
-
GC System:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Oven Temperature Program: A program that allows for the elution of hydrocarbons up to n-C50 is necessary.[1] A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 350°C).[6]
-
Carrier Gas: Helium at a constant flow.
-
Detector: Flame Ionization Detector (FID).
-
5. Quantification: The quantification of the total MOSH content is performed by integrating the entire unresolved complex mixture (UCM) signal in the chromatogram, from the elution of n-C10 to n-C50.[1] The concentration is calculated by comparing the total MOSH peak area to the peak area of the this compound internal standard.
Protocol 2: Analysis of MOSH in Cereals
1. Scope: This protocol outlines the procedure for the analysis of MOSH in dry cereal products.
2. Reagents and Materials:
-
Same as Protocol 1.
-
Ethanol (analytical grade)
-
Aluminium oxide (activated)
3. Sample Preparation:
-
Homogenize the cereal sample to a fine powder.
-
Weigh 1-10 g of the homogenized sample into a flask.[7]
-
Add a known amount of the this compound internal standard solution.
-
Extract the sample with a mixture of n-hexane and ethanol. The sample is typically shaken for several hours or overnight.[7][8]
-
Filter the extract to remove solid particles.
-
Cleanup (if necessary): To remove naturally occurring n-alkanes which can interfere with the MOSH quantification, a cleanup step using activated aluminium oxide may be required.[7] The extract is passed through a column filled with activated aluminium oxide, which retains the n-alkanes. The MOSH fraction is then eluted with n-hexane.
4. Instrumental Analysis (LC-GC-FID): The instrumental parameters are the same as described in Protocol 1 for edible oils.
5. Quantification: The quantification is performed as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for MOSH/MOAH analysis in food. While specific data for this compound is not extensively published, the values are representative of methods using deuterated internal standards.
Table 1: Method Performance for MOSH/MOAH Analysis
| Parameter | Edible Oil | Cereals |
| Limit of Detection (LOD) | 0.07 µg/g (in hexane)[9] | ~0.1 mg/kg[4] |
| Limit of Quantification (LOQ) | 1 µg/g (in vegetable oil)[9] | 0.5 mg/kg[7] |
| Recovery | > 95%[9] | > 80%[10] |
| Linearity (R²) | > 0.99 | > 0.99 |
Table 2: Internal Standards Used in MOSH/MOAH Analysis
| Fraction | Internal Standard | Purpose |
| MOSH | This compound | Quantification |
| Bicyclohexyl (CyCy) | Quantification[5][8] | |
| Cholestane (Cho) | Marker for the end of the MOSH fraction[5] | |
| MOAH | 1-Methylnaphthalene (1-MN) | Quantification[1][5] |
| 2-Methylnaphthalene (2-MN) | Quantification[1][5] | |
| 1,3,5-tri-tert-butylbenzene (TBB) | Verification of LC elution start[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Caption: Experimental workflow for MOSH analysis.
Caption: Logic of internal standard quantification.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Rapid analytical procedure for determination of mineral oils in edible oil by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-Heptadecane-D36 for metabolomics research
An Application Note on the Use of N-Heptadecane-D36 for Enhanced Quality Control in Metabolomics Research
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for understanding complex biological processes and for the discovery of novel biomarkers in drug development. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in metabolomics due to its high sensitivity, reproducibility, and broad coverage of metabolites. However, the multi-step sample preparation and analytical process can introduce variability, necessitating the use of internal standards to ensure data quality and allow for reliable quantification.
This compound, a fully deuterated straight-chain alkane, serves as an excellent internal standard for GC-MS-based metabolomics. Its chemical inertness, lack of natural occurrence in most biological systems, and distinct mass spectrum make it an ideal candidate to monitor sample extraction efficiency, derivatization consistency, and instrument performance. This application note provides a detailed protocol for the use of this compound as an internal standard for the relative quantification of metabolites in biological samples.
Principle
This compound is added to each sample at the beginning of the sample preparation process. As it is carried through the extraction, derivatization, and GC-MS analysis alongside the endogenous metabolites, any sample-to-sample variation will affect both the internal standard and the target analytes. By normalizing the peak area of each identified metabolite to the peak area of this compound, these variations can be corrected, leading to more accurate and precise relative quantification.
Data Presentation
Table 1: Recommended Internal Standard Solution
| Component | Concentration in Stock Solution | Volume to Add per Sample | Final Amount per Sample |
| This compound | 1 mg/mL in isooctane | 10 µL | 10 µg |
Table 2: Typical GC-MS Operating Parameters for Metabolite Profiling
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp to 300°C at 10°C/min; hold for 10 min |
| Mass Spectrometer | |
| Instrument | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 min |
| This compound Monitoring Ion | m/z 66 (for quantification) |
Experimental Protocols
Sample Preparation and Metabolite Extraction
This protocol is a general procedure for the extraction of metabolites from plasma samples. It can be adapted for other biological matrices such as urine, cell lysates, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (see Table 1)
-
Methanol (ice-cold)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard solution to the plasma.
-
Add 300 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing lipids and other non-polar to semi-polar metabolites) and transfer to a new 1.5 mL tube.
-
Collect the lower aqueous phase (containing polar metabolites) and transfer to a separate new 1.5 mL tube.
-
Dry down both fractions completely using a vacuum concentrator (e.g., SpeedVac).
Derivatization
For GC-MS analysis, many polar metabolites containing active hydrogen atoms (e.g., -OH, -NH, -SH, -COOH) need to be derivatized to increase their volatility and thermal stability. A two-step methoximation and silylation procedure is commonly used.
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To each dried extract, add 50 µL of methoxyamine hydrochloride solution.
-
Vortex for 1 minute and incubate at 60°C for 30 minutes.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Vortex for 1 minute and incubate at 60°C for 30 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to a GC vial with an insert for analysis.
GC-MS Analysis
Procedure:
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
Inject 1 µL of the derivatized sample onto the GC-MS.
-
Acquire the data in full scan mode.
Data Processing and Analysis
Procedure:
-
Process the raw GC-MS data using appropriate software (e.g., Agilent MassHunter, Thermo Chromeleon).
-
Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).
-
Integrate the peak area for each identified metabolite and for the this compound internal standard (using a characteristic ion, e.g., m/z 66).
-
Calculate the response ratio for each metabolite: Response Ratio = (Peak Area of Metabolite) / (Peak Area of this compound)
-
Perform statistical analysis on the response ratios to identify significant differences between sample groups.
Mandatory Visualizations
Caption: Experimental workflow for metabolomics analysis.
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of N-Heptadecane-D36
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of N-Heptadecane-D36. The information is tailored for researchers, scientists, and drug development professionals seeking to resolve chromatographic peak shape abnormalities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the peak shape of this compound in a question-and-answer format.
Question 1: Why is my this compound peak tailing?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue in GC. For an inert compound like this compound, this is almost always caused by physical or chemical interactions within the GC system rather than the analyte itself.
-
Active Sites: The most frequent cause is the interaction of analytes with "active" sites in the system.[1] These are locations, such as the inlet liner or the front of the GC column, that may have exposed silanol groups or have become contaminated with non-volatile matrix components.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create turbulence and dead volume, leading to tailing.[1][2][3] The column cut must be perfectly flat (90° to the column wall) to ensure a smooth flow path.[2]
-
System Contamination: Contamination in the carrier gas lines, inlet, or the column itself can cause peak tailing.[4] If the tailing worsens over time, contamination is a likely culprit.
Initial Troubleshooting Steps:
-
Replace Consumables: Start by replacing the inlet liner and septum.[5][6]
-
Column Maintenance: Trim 10-20 cm from the inlet side of the GC column to remove any contaminated or active sections.[1][2] Ensure you make a clean, 90° cut.
-
Verify Installation: Check that the column is installed at the correct height in the inlet as specified by the instrument manufacturer.[1]
Question 2: What causes my this compound peak to show fronting?
Answer: Peak fronting, where the first half of the peak is sloped, is typically a result of column overload or a mismatch between the sample solvent and the stationary phase.
-
Column Overload: Injecting too much analyte mass onto the column is the most common cause of fronting.[1][7] The stationary phase becomes saturated, and excess analyte molecules travel faster down the column, leading to a fronting peak shape.[1][8]
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause poor peak shape, including fronting.[5]
-
Incorrect Injection Parameters: An incorrect split ratio or injection volume can easily lead to column overload.[9]
Initial Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of your sample and re-inject.
-
Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 10:1 to 50:1) to reduce the amount of sample entering the column.[9]
-
Check Injection Volume: Ensure the correct injection volume is being used and that the syringe size installed in the autosampler matches the method setting.[1]
Question 3: Why is my this compound peak broad?
Answer: Broad peaks can result from several factors that cause the analyte band to spread out as it moves through the column.
-
Slow Sample Introduction: In splitless injections, the sample transfer from the inlet to the column must be efficient. If the initial oven temperature is too high (less than 20°C below the solvent's boiling point), it can prevent proper "solvent focusing," leading to broad peaks.[1]
-
Dead Volume: Unswept volumes in the system, often due to poor column installation at the inlet or detector, can cause peak broadening.[3][10]
-
Column Contamination/Aging: Over time, columns can become contaminated or the stationary phase can degrade, which reduces efficiency and leads to broader peaks.[7]
-
Low Carrier Gas Flow: An insufficient carrier gas flow rate will increase the time the analyte spends in the column, allowing for more diffusion and peak broadening.[11]
Initial Troubleshooting Steps:
-
Optimize Oven Temperature: For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of your sample solvent to allow for proper thermal and solvent focusing.[1]
-
Check for Leaks and Dead Volume: Verify all connections are secure and that the column is installed correctly at both the inlet and detector ends.[9]
-
Verify Flow Rates: Check your carrier gas flow rate and ensure it is appropriate for your column dimensions and analysis goals.
Question 4: Can the deuteration of this compound affect its peak shape?
Answer: Generally, no. Deuterated internal standards like this compound are designed to be chromatographically identical to their non-deuterated counterparts.[12] While there can be very subtle differences in retention time, any significant peak shape issues (tailing, fronting, broadening) are almost certainly due to the instrument, method parameters, or system cleanliness, not the deuteration of the compound.[13]
Experimental Protocols
A well-defined GC-MS method is crucial for achieving good peak shape. The following table outlines a typical starting point for the analysis of n-alkanes like this compound. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value / Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for hydrocarbons. |
| Injection Mode | Split/Splitless | Split mode is common for samples with sufficient concentration, while splitless is used for trace analysis. |
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the sample. |
| Injection Volume | 1 µL | A standard volume; should be reduced if column overload (fronting) occurs. |
| Split Ratio | 20:1 to 50:1 (if in split mode) | Adjust to control the amount of sample entering the column. |
| Splitless Hold Time | 0.5 - 1.0 min (if in splitless mode) | Allows for the transfer of the majority of the analyte to the column. |
| Carrier Gas | Helium | Inert carrier gas, provides good efficiency. |
| Constant Flow Rate | 1.0 - 1.5 mL/min | A constant flow ensures reproducible retention times as the oven temperature ramps.[14] |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10-15°C/min to 300°C (hold 5 min) | The initial temperature should be low enough for focusing. The ramp rate can be adjusted to optimize separation.[15] |
| MS Transfer Line | 280 - 300 °C | Prevents cold spots and analyte condensation before reaching the ion source.[11] |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative analysis, while SIM mode provides higher sensitivity for quantitation. |
| Scan Range (m/z) | 40 - 400 amu | Captures the characteristic fragment ions of n-alkanes. |
Troubleshooting Workflow
For a systematic approach to diagnosing peak shape problems with this compound, follow the logical workflow presented in the diagram below.
A troubleshooting workflow for diagnosing poor peak shape in GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 6. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Restek - Blog [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aet.irost.ir [aet.irost.ir]
- 15. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on N-Heptadecane-D36 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with the internal standard N-Heptadecane-D36 in complex sample analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis when using this compound?
A1: Matrix effects are the alteration of the ionization efficiency and subsequent detection of an analyte due to the presence of co-eluting compounds from the sample matrix.[1] In GC-MS, this can manifest as either signal enhancement or suppression. For this compound, a non-polar long-chain hydrocarbon, matrix components can affect its transfer from the injector to the column and its behavior in the ion source. This can lead to inaccurate and imprecise quantification of your target analyte.[2]
Q2: I'm observing poor accuracy and precision in my results. Could this be due to matrix effects on this compound?
A2: Yes, poor accuracy and precision are classic indicators of uncompensated matrix effects. If co-eluting matrix components affect the ionization of this compound differently than your target analyte, the analyte-to-internal standard ratio will not be consistent, leading to unreliable results.[3] This phenomenon is known as differential matrix effects.
Q3: Why is my deuterated internal standard, this compound, not fully correcting for matrix effects?
A3: While stable isotope-labeled internal standards are excellent tools, deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. This is due to the "isotope effect," which can lead to a small retention time shift.[4] If this compound does not perfectly co-elute with the native n-heptadecane (or your target analyte), it may experience a different matrix environment in the ion source, leading to incomplete correction for matrix effects.[5]
Q4: What are the common sources of matrix interference for a non-polar compound like this compound?
A4: For a non-polar compound like this compound, common sources of interference in complex matrices include:
-
Lipids and Fats: Abundant in biological tissues, plasma, and fatty food samples.
-
Other Hydrocarbons: In environmental samples like soil or water contaminated with mineral oils.
-
High Molecular Weight Compounds: Such as proteins and polymers that can degrade in the hot injector port.
-
Sample Preparation Artifacts: Residues from extraction solvents, derivatizing agents, or plasticizers from lab consumables.[6]
Q5: How can I determine if my analysis is suffering from matrix effects?
A5: A common method is to perform a post-extraction spike experiment. You compare the peak area of this compound in a clean solvent to its peak area when spiked into a blank sample extract that has gone through the entire sample preparation procedure. A significant difference in peak areas indicates the presence of matrix effects (ion suppression or enhancement).[7]
Troubleshooting Guides
Issue 1: Inconsistent peak area ratios of analyte to this compound across a batch of samples.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | Verify the co-elution of your analyte and this compound. A slight retention time difference can cause one compound to be in a region of ion suppression while the other is not. Consider adjusting chromatographic conditions (e.g., temperature ramp) to improve co-elution. |
| Variable Matrix Composition | The composition of your complex samples may vary significantly between samples (e.g., plasma from different individuals). This can lead to inconsistent matrix effects. Improve sample cleanup to remove more interfering compounds. |
| Injector Contamination | Active sites in a contaminated injector liner can interact with the analytes, leading to variability. Replace the injector liner and septum. |
Issue 2: The recovery of this compound is consistently low.
| Possible Cause | Troubleshooting Step |
| Poor Extraction Efficiency | The chosen sample preparation method may not be optimal for extracting n-heptadecane from the specific sample matrix. Re-evaluate your extraction solvent and technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction). |
| Analyte Loss During Sample Prep | N-heptadecane, being semi-volatile, can be lost during solvent evaporation steps if not performed carefully. Use a gentle stream of nitrogen and avoid excessive heat. |
| Severe Ion Suppression | The sample matrix is causing significant signal suppression in the mass spectrometer. Implement a more rigorous cleanup step or dilute the sample extract before injection. |
Issue 3: The signal for this compound is enhanced in the sample matrix compared to the solvent standard.
| Possible Cause | Troubleshooting Step |
| Matrix-Induced Enhancement (GC) | In GC, co-extracted matrix components can coat active sites in the injector liner, protecting thermally labile compounds from degradation and leading to an enhanced signal. This is known as the "analyte protectant" effect.[1] |
| Correction Strategy | Use matrix-matched calibration standards to compensate for this enhancement. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[5] |
Data Presentation
The following table presents hypothetical data illustrating the impact of different sample matrices and cleanup methods on the signal of this compound.
| Sample Matrix | Sample Preparation Method | Matrix Effect (%) * | Interpretation |
| Human Plasma | Protein Precipitation | -45% | Significant Ion Suppression |
| Human Plasma | Liquid-Liquid Extraction (LLE) | -20% | Moderate Ion Suppression |
| Human Plasma | Solid-Phase Extraction (SPE) | -8% | Minimal Matrix Effect |
| Soil (High Organic Content) | QuEChERS | -60% | Severe Ion Suppression |
| Soil (High Organic Content) | Soxhlet Extraction | -25% | Moderate Ion Suppression |
| Cooking Oil | Dilute and Shoot (1:100 in Hexane) | +15% | Moderate Ion Enhancement |
| Cooking Oil | Gel Permeation Chromatography (GPC) | +5% | Minimal Matrix Effect |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes a method to quantify the extent of matrix effects on this compound.
-
Prepare two sets of solutions:
-
Set A (In-Solvent): Spike this compound into a clean solvent (e.g., hexane) at a known concentration (e.g., 100 ng/mL).
-
Set B (In-Matrix): Process a blank sample matrix (e.g., human plasma) through your entire sample preparation procedure. After the final step, spike this compound into the resulting extract at the same final concentration as Set A.
-
-
Analyze both sets of solutions using your established GC-MS method.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100
-
Interpretation:
-
A value close to 0% indicates a negligible matrix effect.
-
A negative value (e.g., -30%) indicates ion suppression.
-
A positive value (e.g., +20%) indicates ion enhancement.
-
Protocol 2: General GC-MS Analysis of n-Heptadecane in a Complex Matrix
This is a general protocol that can be adapted for various complex matrices.
-
Sample Homogenization:
-
Biological Fluids (e.g., Plasma): Vortex the sample.
-
Solid Samples (e.g., Soil, Food): Homogenize the sample using a blender or grinder. Lyophilize if necessary.
-
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.
-
Extraction:
-
For Plasma: Perform a liquid-liquid extraction with a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE).
-
For Soil/Food: Perform a solid-liquid extraction using a method like Soxhlet with hexane or a QuEChERS-based approach.
-
-
Cleanup (if necessary):
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil) to remove polar interferences.
-
For fatty matrices, consider gel permeation chromatography (GPC).
-
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
-
GC-MS Analysis:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of n-heptadecane.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for both the native analyte and this compound.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Experimental workflow for evaluating matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing N-Heptadecane-D36 Recovery in Sample Extraction
Welcome to the technical support center for improving the recovery of N-Heptadecane-D36 in your sample extraction workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of n-heptadecane, a long-chain alkane. It is commonly used as an internal standard in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. Because its chemical and physical properties are very similar to the non-deuterated analytes of interest (like other long-chain hydrocarbons), it is an ideal surrogate to account for analyte loss during sample preparation and analysis. The mass difference due to deuterium labeling allows it to be distinguished from the native compounds by the mass spectrometer.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound can stem from several factors, including:
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to either suppression or enhancement of the signal.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. This compound is nonpolar and requires a nonpolar solvent for efficient extraction.
-
Phase Separation Issues: In liquid-liquid extraction, incomplete phase separation can lead to loss of the organic layer containing the internal standard.
-
Evaporation Loss: N-Heptadecane, although less volatile than shorter-chain alkanes, can be lost during solvent evaporation steps if not performed carefully.
-
Adsorption to Labware: The analyte can adsorb to the surfaces of glassware or plasticware, especially if they are not properly cleaned or silanized.
Q3: How can I minimize matrix effects?
A3: Matrix effects can be mitigated by:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
-
Sample Cleanup: Employing a cleanup step after extraction, such as solid-phase extraction (SPE), can remove interfering substances.
Q4: What are the ideal storage conditions for this compound standards?
A4: this compound standards should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. It is a stable compound but should be protected from sources of ignition as it is combustible.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to diagnosing and resolving issues related to poor recovery of your deuterated internal standard.
Quantitative Data Summary
The following tables provide illustrative recovery data for this compound based on general principles of analytical chemistry. Actual recoveries will be matrix and method-dependent.
Table 1: Illustrative Recovery of this compound with Different Solvents in Liquid-Liquid Extraction (LLE) from a Spiked Water Sample.
| Extraction Solvent | Solvent Polarity | Expected Recovery Range (%) | Notes |
| n-Hexane | Nonpolar | 90 - 105 | Excellent choice for nonpolar analytes. |
| Dichloromethane (DCM) | Moderately Polar | 85 - 100 | Good general-purpose solvent, but may co-extract more interferences. |
| Ethyl Acetate | Moderately Polar | 70 - 90 | Less effective for highly nonpolar compounds. |
| Acetone | Polar | < 50 | Miscible with water, unsuitable for LLE from aqueous samples.[1] |
| Methanol | Polar | < 50 | Miscible with water, unsuitable for LLE from aqueous samples. |
Table 2: Illustrative Recovery of this compound Using Different Extraction Methods from a Spiked Sediment Sample.
| Extraction Method | Principle | Expected Recovery Range (%) | Notes |
| Soxhlet Extraction | Continuous LSE | 85 - 105 | Thorough but time-consuming. |
| Accelerated Solvent Extraction (ASE) | Pressurized Fluid | 90 - 110 | Faster than Soxhlet with good efficiency. |
| Ultrasonic Bath Extraction | Sonication | 80 - 95 | Can be less efficient for strongly bound analytes. |
| Solid-Phase Extraction (SPE) | Adsorption | 85 - 100 | Requires careful method development for sorbent and solvent selection. |
| QuEChERS | Dispersive SPE | 75 - 95 | Primarily for polar to moderately polar analytes; may have lower recovery for very nonpolar compounds. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water Samples
Methodology:
-
Sample Preparation: To a 1 L water sample in a separatory funnel, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in hexane).
-
First Extraction: Add 50 mL of n-hexane to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer in a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of n-hexane.
-
Combine Extracts: Combine all three organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples
Methodology:
-
Sample Preparation: Spike the 1 L water sample with a known amount of this compound internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the analytes and the internal standard from the cartridge with two 3 mL aliquots of n-hexane into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
References
Technical Support Center: N-Heptadecane-D36 Background Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering background contamination with N-Heptadecane-D36 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our laboratory?
A1: this compound is a deuterated form of the long-chain alkane, heptadecane. In analytical chemistry, particularly in chromatography and mass spectrometry, it is commonly used as an internal standard. Its chemical properties are very similar to its non-deuterated counterpart, but its increased mass due to the deuterium atoms allows it to be distinguished in a mass spectrometer. This makes it an excellent tool for quantifying the concentration of target analytes in a sample.
Q2: I am observing a persistent signal for this compound in my blank injections. What are the potential sources of this background contamination?
A2: Persistent background signals of this compound can originate from several sources within the laboratory environment. As a non-polar compound, it can adhere to various surfaces. Potential sources include:
-
Cross-contamination from shared glassware and syringes: Improperly cleaned laboratory equipment that was previously used with solutions containing this compound is a primary suspect.
-
Leaching from plasticware: Although less common for alkanes, some plastic consumables could potentially leach similar compounds.
-
Contaminated solvents or reagents: The solvents used to prepare blanks and samples may have become contaminated.
-
GC/MS system contamination: Residue can build up in the injection port, on the GC column, or within the ion source of the mass spectrometer. This can manifest as "ghost peaks" in subsequent analyses.[1][2][3]
-
Septum bleed: Components from the injection port septum can degrade and introduce contaminants into the system. While typically associated with siloxanes, other contaminants can also be introduced.[4][5]
Q3: What are the typical mass-to-charge ratios (m/z) I should monitor for this compound and its potential fragments in my mass spectrometer?
A3: When analyzing for this compound contamination, it is advisable to monitor for its molecular ion as well as characteristic fragment ions. The exact fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI).
| Ion Description | Theoretical m/z | Notes |
| Molecular Ion ([M]+) | 276.7 | The intact molecule with one electron removed. |
| Characteristic Fragments | Various | Look for repeating losses of deuterated alkyl fragments (e.g., -CD2-CD3). Common alkane fragments will be shifted in mass due to deuterium. |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Troubleshooting Guides
Guide 1: Systematic Identification of the Contamination Source
If you are experiencing persistent this compound background, follow this systematic approach to isolate the source.
Experimental Protocol: Blank Injection Series
-
Objective: To systematically exclude components of the analytical workflow as the source of contamination.
-
Procedure:
-
System Blank: Run a "no injection" or "air injection" blank. This involves starting a GC/MS run without injecting any solvent. This will help determine if the contamination is inherent to the gas flow path or the detector itself.
-
Solvent Blank (New Solvent): Prepare a blank using a fresh, unopened bottle of the solvent used in your sample preparation. Inject this blank. If the contamination disappears, your previous solvent stock is likely the source.
-
Solvent Blank (Old Solvent): Inject a blank using your current stock of solvent. If the contamination appears here but not with the new solvent, your working solvent is contaminated.
-
Vial and Cap Blank: Take a new, unused sample vial and cap. Add fresh solvent and run it as a blank. If the contamination is absent, your previously used vials or caps may be the source.
-
Syringe Blank: Rinse the autosampler syringe thoroughly with fresh solvent. Then, perform an injection from an empty vial to see if the contamination is carried over in the syringe.
-
Guide 2: Decontamination and Cleaning Protocols
Once the source has been identified, or as a general preventative measure, implement the following cleaning procedures.
Experimental Protocol: Glassware and Equipment Cleaning
-
Objective: To thoroughly remove non-polar residues like this compound from laboratory equipment.
-
Materials:
-
Laboratory-grade detergent
-
Organic solvents (e.g., acetone, hexane, isopropanol)
-
High-purity water (e.g., Milli-Q or equivalent)
-
-
Procedure for Glassware:
-
Wash with a laboratory-grade detergent and hot water.
-
Rinse thoroughly with tap water, followed by a rinse with high-purity water.
-
Rinse with a high-purity organic solvent such as acetone or hexane to remove any residual organic contaminants.
-
Allow to air dry in a clean environment or dry in an oven at a temperature appropriate for the glassware.
-
-
Procedure for GC/MS Components:
-
Injection Port Liner: Replace the liner with a new, clean one. This is a common site for residue accumulation.
-
Septum: Replace the septum with a new, high-quality, low-bleed septum.
-
GC Column: "Bake out" the column by heating it to its maximum recommended temperature for a period of time (as specified by the manufacturer) with carrier gas flowing. This can help to remove contaminants that have accumulated on the column.
-
Ion Source: If contamination is severe and persists after other measures, the ion source of the mass spectrometer may require cleaning. This should be performed by a trained technician following the manufacturer's instructions.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflows for identifying and resolving this compound contamination.
Caption: Troubleshooting workflow for this compound contamination.
Caption: Common sources of this compound background contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. restek.com [restek.com]
Technical Support Center: Optimizing GC-MS Parameters for N-Heptadecane-D36
Welcome to the technical support center for optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Heptadecane-D36. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound, often used as an internal standard.
Q1: I am not seeing a peak for this compound, or the peak is very small. What should I check?
A1: A missing or small peak can be attributed to several factors, from sample introduction to detector settings.
-
Injection Parameters: For trace-level analysis, a splitless injection is typically recommended to ensure the entire sample is transferred to the column.[1][2][3] If you are using a split injection, the split ratio might be too high, causing most of your sample to be vented.
-
Inlet Temperature: Ensure the inlet temperature is adequate to vaporize the this compound. A typical starting point is 250 °C.
-
Syringe Issues: Check for a clogged or leaking syringe, which can lead to inconsistent or no injection.[4]
-
Detector Settings: Verify that the mass spectrometer is set to monitor the correct ions for this compound and that the detector is turned on and functioning correctly.
Q2: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is often a sign of active sites in the GC system or a disruption in the flow path.
-
Active Sites: The liner, column, or inlet seal can have active sites that interact with your analyte.
-
Solution: Perform inlet maintenance, which includes replacing the liner and trimming the column. Using an inert liner can also significantly reduce peak tailing.
-
-
Flow Path Disruption: Improper column installation or leaks can cause peak tailing.
-
Solution: Ensure the column is cut squarely and installed at the correct depth in both the inlet and the MS interface. Check for leaks using an electronic leak detector.
-
Q3: The peak for this compound is broad. What are the likely causes?
A3: Broad peaks can result from issues with the injection, column, or oven temperature program.
-
Slow Sample Transfer: In splitless injection, a slow transfer of the sample from the inlet to the column can cause band broadening.
-
Solution: Optimize the splitless hold time and consider using a pressure pulse injection if available.
-
-
Low Carrier Gas Flow Rate: An insufficient flow rate can lead to excessive diffusion of the analyte band on the column.
-
Solution: Ensure your carrier gas flow rate is optimal for your column dimensions (typically 1-2 mL/min for standard capillary columns).
-
-
Inappropriate Oven Temperature Program: If the initial oven temperature is too high, it can cause volatile compounds to move through the column too quickly without proper focusing.
-
Solution: Lower the initial oven temperature. A good starting point is often below the boiling point of the solvent.
-
Q4: I'm observing a shift in the retention time of this compound. Why is this happening?
A4: Retention time shifts can be caused by several factors.
-
Changes in Flow Rate: A change in the carrier gas flow rate will directly impact retention times. Check for leaks or changes in the gas supply pressure.
-
Column Bleed or Contamination: Over time, the column's stationary phase can degrade, or the column can become contaminated, leading to shifts in retention.
-
Oven Temperature Inconsistency: Ensure your GC oven is properly calibrated and that the temperature program is consistent between runs.
-
Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to differences in intermolecular interactions.[5] This is a known chromatographic effect and is generally small and consistent.
Q5: The response of my this compound internal standard is inconsistent, but my target analyte response is stable. What could be the issue?
A5: Inconsistent internal standard response can point to issues with sample preparation or co-eluting interferences.
-
Sample Preparation: Ensure the internal standard is accurately and consistently added to every sample and standard.
-
Matrix Effects: The sample matrix can sometimes enhance or suppress the ionization of the internal standard.
-
Co-eluting Interferences: A co-eluting compound from the matrix could be interfering with the ionization of this compound.
-
Solution: Review the total ion chromatogram (TIC) for any underlying peaks. Adjusting the temperature program may help separate the interference. You can also select a different quantifier ion for the internal standard that is not affected by the interference.
-
-
Deuterium-Hydrogen Exchange: While less common for alkanes, intermolecular deuterium-hydrogen exchange during chromatographic separation can be a potential issue for some classes of compounds.[5]
Experimental Protocols
This section provides a detailed methodology for a typical GC-MS analysis using this compound as an internal standard.
Objective: To establish a general GC-MS method for the analysis of a target analyte using this compound as an internal standard.
Materials:
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
-
This compound standard
-
Target analyte standard
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Prepare a stock solution of your target analyte at a known concentration.
-
Create a series of calibration standards by serially diluting the target analyte stock solution and adding a constant, known amount of the this compound stock solution to each.
-
-
GC-MS Instrument Setup:
-
Install a suitable capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Set the GC and MS parameters according to the tables below. These are starting points and may require optimization.
-
-
Sample Injection:
-
Transfer the prepared standards and samples to autosampler vials.
-
Place the vials in the autosampler tray.
-
Set the injection volume (e.g., 1 µL).
-
-
Data Acquisition and Analysis:
-
Create a sequence table with the vial locations, sample names, and method to be used.
-
Start the sequence run.
-
After the run is complete, integrate the peaks for the target analyte and this compound.
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
Determine the concentration of the analyte in unknown samples using the calibration curve.
-
Data Presentation
The following tables provide recommended starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific application and instrument.
Table 1: Recommended Gas Chromatograph (GC) Parameters
| Parameter | Recommended Setting | Notes |
| Inlet Mode | Splitless | Ideal for trace analysis to maximize sensitivity.[1][2] |
| Inlet Temperature | 250 - 280 °C | Should be high enough to ensure complete vaporization. |
| Injection Volume | 1 µL | Can be adjusted based on concentration and liner volume. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | |
| Column | e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is suitable for alkanes. |
| Oven Program | ||
| Initial Temperature | 50 - 70 °C | Start below the solvent boiling point. |
| Initial Hold Time | 1 - 2 min | |
| Ramp Rate | 10 - 20 °C/min | A faster ramp reduces analysis time but may decrease resolution. |
| Final Temperature | 280 - 300 °C | Ensure all analytes of interest have eluted. |
| Final Hold Time | 2 - 5 min | To elute any less volatile compounds. |
Table 2: Recommended Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard for EI. |
| Source Temperature | 230 - 250 °C | |
| Quadrupole Temperature | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target compounds. |
| Mass Range (Full Scan) | m/z 40-500 | To observe the full mass spectrum. |
| Quantifier Ion (SIM) | To be determined from the mass spectrum | For N-Heptadecane, characteristic alkane fragments are expected. |
| Qualifier Ions (SIM) | To be determined from the mass spectrum | Used for confirmation of the compound's identity. |
Note on this compound Mass Spectrum: The mass spectrum of this compound will exhibit a molecular ion at a higher m/z than non-deuterated heptadecane (C17H36, MW: 240.47 g/mol ).[6][7] The fragmentation pattern will be characteristic of alkanes, with clusters of ions separated by 14 Da (corresponding to CH2/CD2 groups). The exact m/z values of the fragments will be higher due to the presence of deuterium.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: A typical experimental workflow for GC-MS analysis with an internal standard.
Caption: A decision tree for troubleshooting common this compound peak issues.
References
- 1. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Heptadecane [webbook.nist.gov]
- 7. Heptadecane [webbook.nist.gov]
Technical Support Center: N-Heptadecane-D36 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to signal suppression or enhancement when using N-Heptadecane-D36 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of n-heptadecane, a saturated hydrocarbon. In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), it serves as an excellent internal standard (IS). Its chemical and physical properties are nearly identical to its non-deuterated counterpart, meaning it behaves similarly during sample preparation, chromatography, and ionization. The key difference is its higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the unlabeled analyte. The use of such stable-isotope labeled (SIL) internal standards is the preferred method to compensate for variations in sample extraction, injection volume, and matrix effects.[1]
Q2: What are signal suppression and enhancement?
Signal suppression is the reduction in the ionization efficiency of an analyte, leading to a lower-than-expected signal in the mass spectrometer. Conversely, signal enhancement is an increase in ionization efficiency, resulting in a higher signal.[2][3] These phenomena are common types of "matrix effects," where other components in the sample (the matrix) interfere with the ionization of the analyte of interest.[3] Ion suppression is more frequently encountered than enhancement.[4]
Q3: Why is my this compound signal suppressed or enhanced?
While this compound is designed to be a stable internal standard, its signal can still be affected by several factors:
-
Matrix Effects: This is the most common cause. Co-eluting compounds from the sample matrix (e.g., lipids, proteins, salts) can compete with this compound for ionization in the MS source, leading to signal suppression.[3] In some cases, certain matrix components can improve the ionization efficiency, causing signal enhancement.[3][5]
-
High Analyte Concentration: At high concentrations, the analyte itself can compete with the internal standard for ionization, leading to suppression of the internal standard's signal.[6]
-
Ion Source Contamination: A dirty ion source in the mass spectrometer can lead to inconsistent ionization and signal variability for both the analyte and the internal standard.[7]
-
Chromatographic Issues: In liquid chromatography, the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the native analyte.[1] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the MS, resulting in differential matrix effects and inaccurate quantification.[4]
-
Sample Preparation Errors: Inconsistent addition of the internal standard to samples can be mistaken for signal suppression or enhancement.[7]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of this compound Signal Variability
This guide provides a step-by-step process to identify the root cause of unexpected changes in your this compound signal.
Step 1: Verify Sample Preparation
-
Action: Prepare a set of quality control (QC) samples by hand-spiking the this compound into clean vials.
-
Purpose: This helps to rule out issues with automated internal standard addition, such as leaks in the syringe or vessel.[7]
Step 2: Isolate the GC-MS/LC-MS System
-
Action: Prepare three vials containing a known concentration of your target analyte and this compound in a clean solvent (e.g., hexane for GC, mobile phase for LC). Perform a direct injection into the instrument.
-
Analysis:
-
If the internal standard signal is stable, the problem likely lies within your sample matrix or preparation procedure.
-
If the internal standard signal is still variable, the issue is within the GC-MS or LC-MS system itself.[7]
-
Step 3: Investigate the Mass Spectrometer
-
Action: Check the MS tune report for any abnormalities. If the signal is consistently low or fluctuating, the ion source may need cleaning.
-
Rationale: A contaminated ion source is a common cause of signal degradation and instability.[7]
Step 4: Examine the Chromatographic System
-
Action (GC-MS): Inspect and, if necessary, replace the inlet liner. A dirty liner can cause poor vaporization and signal variability.[7]
-
Action (LC-MS): Check for perfect co-elution of this compound and the corresponding unlabeled analyte.
-
Rationale: Even minor shifts in retention time can lead to differential matrix effects.[4]
Guide 2: Mitigating Matrix Effects
If matrix effects are identified as the cause of signal variability, the following strategies can be employed.
Strategy 1: Improve Sample Cleanup
-
Method: Implement additional sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
-
Benefit: A cleaner sample reduces the likelihood of co-eluting interferences and ion suppression.[1]
Strategy 2: Optimize Chromatography
-
Method: Adjust the chromatographic method (e.g., modify the temperature gradient in GC or the mobile phase gradient in LC) to better separate the analyte and internal standard from matrix components.
-
Benefit: Maximizing the separation between the analytes and matrix interferences is a key strategy to reduce matrix effects.[3]
Strategy 3: Dilute the Sample
-
Method: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Caveat: This approach may compromise the sensitivity of the assay if the analyte concentration is low.[8]
Strategy 4: Use Matrix-Matched Calibrants
-
Method: Prepare calibration standards in a blank matrix extract that is free of the analyte.
-
Benefit: This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[9][10]
Quantitative Data Summary
The following tables illustrate the impact of matrix effects on analyte and internal standard signals.
Table 1: Example of Signal Suppression due to Matrix Effects
| Sample Type | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio |
| Standard in Solvent | 1,200,000 | 1,500,000 | 0.80 |
| Spiked Sample Extract | 600,000 | 750,000 | 0.80 |
| Matrix Effect (%) | -50% | -50% | 0% |
In this ideal scenario, both the analyte and the internal standard are suppressed equally, and the ratio remains constant, allowing for accurate quantification.
Table 2: Example of Differential Signal Suppression
| Sample Type | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio |
| Standard in Solvent | 1,200,000 | 1,500,000 | 0.80 |
| Spiked Sample Extract | 720,000 | 1,200,000 | 0.60 |
| Matrix Effect (%) | -40% | -20% | -25% |
This table demonstrates a situation where incomplete co-elution or different susceptibilities to matrix components cause unequal suppression, leading to an underestimation of the analyte concentration. It has been shown that matrix effects can alter results by 26% or more in such cases.[1]
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Prepare a Blank Sample: Extract a sample that is known to not contain the analyte of interest using your standard procedure.
-
Create Standard Solutions:
-
Set A: Spike the blank sample extract with the analyte and this compound at a known concentration.
-
Set B: Prepare a solution of the analyte and this compound in a clean solvent at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS or GC-MS method.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Set A / Peak Area in Set B) - 1) * 100 A negative value indicates signal suppression, while a positive value indicates enhancement.[10][11]
Visualizations
Caption: Ionization competition in the MS source.
Caption: Troubleshooting logic for IS signal variability.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
correcting for isotopic overlap in N-Heptadecane-D36 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Heptadecane-D36 as an internal standard in mass spectrometry-based analyses. The following information addresses common issues related to isotopic overlap and offers corrective procedures to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a concern in this compound analysis?
A1: Isotopic overlap occurs when the mass spectrum of a native analyte (N-Heptadecane) has signals that coincide with the mass spectrum of its stable isotope-labeled internal standard (this compound), or vice versa. This "crosstalk" can lead to inaccurate quantification by artificially inflating the measured signal of either the analyte or the internal standard.[1][2] This is particularly relevant in N-Heptadecane analysis due to the natural abundance of heavy isotopes, primarily Carbon-13.
Q2: What are the primary causes of isotopic overlap in this analysis?
A2: There are two main contributors to isotopic overlap in the analysis of N-Heptadecane with its deuterated internal standard:
-
Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%.[3] For a molecule like N-Heptadecane with 17 carbon atoms, there is a statistical probability that one or more ¹³C atoms will be present, resulting in ions with masses greater than the monoisotopic mass (M+1, M+2, etc.). These signals can potentially overlap with the signal of the deuterated internal standard.
-
Isotopic Impurity of the Internal Standard: Commercially available this compound is not 100% pure and may contain trace amounts of less-deuterated or non-deuterated N-Heptadecane. This can introduce a signal at the mass of the native analyte, leading to an overestimation of the analyte's concentration. The isotopic purity of commercial this compound is typically around 98%.
Q3: How can I identify if isotopic overlap is affecting my results?
A3: Isotopic overlap may be suspected if you observe the following:
-
Non-linear calibration curves, especially at high or low ends of the concentration range.[1]
-
Inaccurate quantification results, particularly a positive bias in your analyte concentration.
-
The presence of a small signal at the m/z of the native analyte when analyzing a pure solution of the this compound internal standard.
Q4: What is the difference between isotopic overlap and matrix effects?
A4: Isotopic overlap is an intrinsic interference based on the isotopic composition of the analyte and internal standard. In contrast, matrix effects are interferences caused by other components in the sample matrix that co-elute with the analyte and affect its ionization efficiency in the mass spectrometer's ion source.[4][5] Matrix effects can cause either ion suppression or enhancement. While a stable isotope-labeled internal standard that co-elutes with the analyte can often compensate for matrix effects, it does not correct for isotopic overlap.[5][6]
Troubleshooting Guide
Issue: Inaccurate quantification, suspected isotopic overlap.
This guide provides a step-by-step approach to diagnose and correct for isotopic overlap in your this compound analysis.
Step 1: Verify Isotopic Purity of the Internal Standard
-
Action: Analyze a neat solution of your this compound internal standard.
-
Expected Outcome: A major peak at the expected m/z for the deuterated standard and minimal to no signal at the m/z of the native N-Heptadecane.
-
Troubleshooting: If a significant signal is observed at the m/z of the native analyte, this indicates isotopic impurity in your internal standard. This contribution must be corrected for in your calculations.
Step 2: Assess Contribution of Native Analyte to Internal Standard Signal
-
Action: Analyze a neat solution of native N-Heptadecane at a high concentration.
-
Expected Outcome: A major peak at the m/z of the native analyte. Examine the mass spectrum at the m/z of the deuterated internal standard to see if there is any contribution from the natural isotopic distribution of the native analyte.
-
Troubleshooting: If a signal is detected at the m/z of the internal standard, this contribution will need to be accounted for in your calculations, especially at high analyte-to-internal standard ratios.
Step 3: Apply Isotopic Overlap Correction
-
Action: Implement a mathematical correction to your data. This can be done manually using the formulas provided in the experimental protocols below or by using specialized software.[7][8]
-
Procedure: The correction involves determining the percentage of overlap from each source (isotopic impurity and natural abundance) and subtracting this contribution from the measured signals before calculating the analyte-to-internal standard ratio.
Quantitative Data Summary
The following table summarizes the key quantitative data for N-Heptadecane and its deuterated internal standard.
| Parameter | N-Heptadecane (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₇H₃₆ | C₁₇D₃₆ |
| Monoisotopic Mass | 240.2817 g/mol | 276.508 g/mol |
| Common Quantifier Ion (m/z) | 57 (C₄H₉⁺) | 66 (C₄D₉⁺) |
| Common Qualifier Ions (m/z) | 71, 85 | 50.1, 82.1 |
| Typical Isotopic Purity | N/A | ~98% |
Experimental Protocols
Protocol 1: Determining Correction Factors for Isotopic Overlap
-
Preparation of Standard Solutions:
-
Prepare a stock solution of native N-Heptadecane in a suitable solvent (e.g., hexane).
-
Prepare a separate stock solution of this compound at the same concentration as used in your analytical method.
-
-
Analysis of the Internal Standard:
-
Inject the this compound solution into the GC-MS.
-
Measure the peak area at the quantifier ion m/z for both the deuterated standard (e.g., m/z 66) and the native analyte (e.g., m/z 57).
-
Calculate the contribution of the internal standard to the native analyte signal (CF₁):
-
CF₁ = (Area at native m/z) / (Area at deuterated m/z)
-
-
-
Analysis of the Native Analyte:
-
Inject the native N-Heptadecane solution.
-
Measure the peak area at the quantifier ion m/z for both the native analyte and the deuterated standard.
-
Calculate the contribution of the native analyte to the internal standard signal (CF₂):
-
CF₂ = (Area at deuterated m/z) / (Area at native m/z)
-
-
Protocol 2: Applying the Isotopic Overlap Correction
-
Acquire Sample Data:
-
Analyze your unknown sample containing both the native analyte and the deuterated internal standard.
-
Measure the peak areas for the native analyte (Area_native_measured) and the internal standard (Area_IS_measured) at their respective quantifier ion m/z values.
-
-
Calculate Corrected Peak Areas:
-
Use the correction factors determined in Protocol 1 to calculate the true peak areas:
-
Corrected Area_native = Area_native_measured - (Area_IS_measured * CF₁)
-
Corrected Area_IS = Area_IS_measured - (Area_native_measured * CF₂)
-
-
-
Quantify the Analyte:
-
Calculate the corrected peak area ratio:
-
Ratio_corrected = Corrected Area_native / Corrected Area_IS
-
-
Use this corrected ratio to determine the concentration of the analyte from your calibration curve.
-
Visualizations
Caption: Workflow for isotopic overlap correction.
Caption: Troubleshooting decision tree for inaccurate quantification.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. en-trust.at [en-trust.at]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Heptadecane-D36 Analysis
Welcome to the technical support center for the analysis of N-Heptadecane-D36. This resource is designed for researchers, scientists, and drug development professionals who use this compound as an internal standard in their analytical workflows. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a fully deuterated version of the C17 straight-chain alkane, n-heptadecane. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are very similar to its non-deuterated analog, it behaves similarly during sample preparation and analysis. The key difference is its higher mass, which allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This helps to correct for variability in sample extraction, injection volume, and instrument response.
Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?
A2: For a saturated alkane like this compound, the carbon-deuterium (C-D) bonds are very stable. The risk of H/D exchange under typical GC-MS analytical conditions is extremely low. Exchange is more of a concern for deuterated compounds with more labile deuterium atoms, such as those attached to heteroatoms (O, N) or activated carbon atoms.
Q3: I've noticed that my this compound peak elutes slightly earlier than the non-deuterated n-heptadecane peak. Is this normal?
A3: Yes, this is a known chromatographic isotope effect. It is not uncommon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in GC analysis. This is thought to be due to the subtle differences in intermolecular interactions between the deuterated analyte and the stationary phase of the GC column. As long as the retention time is stable and the peak shape is good, this should not affect your quantitative results.
Q4: What are the main causes of this compound signal loss or degradation during analysis?
A4: While this compound is a very stable molecule, signal loss can occur due to several factors primarily related to the analytical instrumentation and method. These include:
-
Active sites in the GC inlet or column: These can cause adsorption or degradation of analytes, including the internal standard.
-
High temperatures in the injector or ion source: Excessive heat can potentially lead to thermal degradation, although this is less common for a stable alkane.
-
Contamination in the GC-MS system: A dirty inlet liner, column, or ion source can lead to poor peak shape and reduced signal intensity.
-
Leaks in the system: Air leaks can lead to an unstable baseline and reduced sensitivity.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Decreasing this compound peak area over a sequence of injections. | 1. Contamination of the GC inlet liner: Accumulation of non-volatile matrix components can create active sites. | 1. Replace the inlet liner. Consider using a liner with glass wool to trap non-volatile residues. |
| 2. Column contamination: The front end of the column can become contaminated over time. | 2. Trim 10-20 cm from the front of the column. | |
| 3. Active sites in the system: Exposed metal surfaces or contamination can lead to analyte adsorption. | 3. Ensure all components in the sample path are properly deactivated. | |
| Poor peak shape (tailing or fronting) for this compound. | 1. Active sites in the GC system: Similar to the cause of decreasing peak area. | 1. Replace the inlet liner and septum. Trim the column. |
| 2. Improper column installation: A poor cut on the column or incorrect insertion depth can cause peak distortion. | 2. Re-install the column, ensuring a clean, square cut and correct positioning in the inlet and detector. | |
| 3. Condensation effects: The oven temperature may be too low for the solvent or analyte. | 3. Ensure the initial oven temperature is appropriate for the solvent and that the temperature program is suitable for the analytes. | |
| Unexpected ions or fragments in the mass spectrum of this compound. | 1. Ion source contamination: A dirty ion source can lead to erratic fragmentation. | 1. Clean the ion source according to the manufacturer's instructions. |
| 2. High ion source temperature: Excessive temperature can cause in-source fragmentation. | 2. Optimize the ion source temperature. For alkanes, a temperature of 230-250°C is often sufficient. | |
| 3. Co-eluting impurity: Another compound may be eluting at the same retention time. | 3. Check the purity of the standard and solvents. Review the sample preparation procedure for potential sources of contamination. | |
| Inconsistent this compound response between samples. | 1. Inconsistent injection volume: An issue with the autosampler syringe or injection parameters. | 1. Check the syringe for bubbles or damage. Verify the injection volume and speed in the method. |
| 2. Matrix effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard. | 2. Review and optimize the sample preparation procedure to remove interfering matrix components. | |
| 3. Variability in internal standard spiking: Inconsistent addition of the internal standard to each sample. | 3. Ensure the internal standard is added accurately and consistently to all samples and standards. |
Experimental Protocols
Below is a general experimental protocol for the quantitative analysis of a target analyte using this compound as an internal standard by GC-MS. This should be optimized for your specific application.
1. Sample Preparation
-
Internal Standard Spiking: To a known volume or weight of the sample, add a precise volume of a stock solution of this compound in a suitable solvent (e.g., hexane, isooctane). The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve of the target analyte.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest from the sample matrix. The choice of solvent and extraction technique will depend on the nature of the analyte and the matrix.
-
Concentration and Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Inlet Temperature: 250-280°C (optimize to ensure vaporization without degradation).
-
Liner: Deactivated glass liner, potentially with deactivated glass wool.
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alkane analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to a final temperature of 280-300°C.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: ~150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Monitor characteristic ions for the target analyte and this compound. For this compound (MW 276.7), characteristic ions could include m/z 66 (C5D11+), 80 (C6D13+), and the molecular ion at m/z 276.7 if observable.
-
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer.
-
3. Data Analysis
-
Integrate the peak areas for the target analyte and this compound.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).
-
Generate a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS).
-
Determine the concentration of the analyte in the samples by using the response factor or the calibration curve.
Visualizations
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting issues related to this compound signal degradation.
Potential Degradation Points in the Analytical Workflow
Caption: Key points in the analytical workflow where this compound signal loss can occur.
variability in N-Heptadecane-D36 response factor
Technical Support Center: N-Heptadecane-D36
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of n-heptadecane, an alkane hydrocarbon.[1][2] Its primary application in analytical chemistry is as an internal standard (IS), particularly for gas chromatography-mass spectrometry (GC-MS) analyses.[1] Using a deuterated standard is common because it behaves almost identically to its non-deuterated counterpart chemically and during chromatographic separation but can be distinguished by its higher mass in a mass spectrometer.[3]
Q2: What is a Response Factor (RF) and why is its stability important?
In chromatography, a response factor is the ratio of the signal (e.g., peak area) produced by a compound to its concentration.[4][5] When using an internal standard like this compound, a Relative Response Factor (RRF) is calculated, which is the ratio of the response factor of the analyte to the response factor of the internal standard.[4][6]
The fundamental equation for quantification using an internal standard is:
Concentration (Analyte) = (Area (Analyte) / Area (IS)) * (1 / RRF) * Concentration (IS)
Stability of the internal standard's response factor is critical because it is assumed to be constant across all samples and standards.[3][5] Variability in the IS response factor directly leads to imprecision and inaccuracy in the calculated concentrations of your target analytes.[4]
Q3: What is an acceptable level of variability for the this compound response factor?
The acceptable variability, typically measured as the Relative Standard Deviation (%RSD) of the response factor across a calibration curve, is often dictated by regulatory guidelines or internal standard operating procedures. A common acceptance criterion for the %RSD of response factors is ≤20%.[7][8] However, some methods may require more stringent criteria, such as ≤15%.[7][9]
| Parameter | Acceptance Criterion | Common Industry Standard |
| Response Factor %RSD | ≤ 20% | Many EPA methods[7][8] |
| Response Factor %RSD | ≤ 15% | More stringent methods |
| Response Factor %RSD | ≤ 25% | Wider, but less common, criteria[7][8] |
Troubleshooting Guide for Response Factor Variability
If you are observing unacceptable variability in your this compound response factor, consult the following guide. The issues are categorized by the nature of the variability.
Problem: Random Variability or Poor Reproducibility
High %RSD in the this compound peak area across replicate injections of the same standard.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | Manual injections are notoriously difficult to reproduce. An autosampler is highly recommended.[5] If using an autosampler, check for air bubbles in the syringe, ensure the syringe is drawing the correct volume, and inspect the syringe for damage.[10] |
| Leaking Syringe or Septum | Inspect the syringe for any signs of leakage. A leaking septum in the injection port can cause sample loss. Change the septum regularly. |
| Sample Preparation Inaccuracy | Ensure that the internal standard is added precisely and at the same concentration to all samples and standards.[3] Use calibrated pipettes and follow a consistent procedure. Adding the IS early in the sample preparation can help account for analyte loss during extraction.[3] |
| Matrix Effects | The sample matrix can sometimes enhance or suppress the instrument's response to the internal standard.[11][12][13] This can cause the IS response in a sample to be different from that in a clean solvent standard.[14] To diagnose this, inject a standard, followed by a sample, then the same standard again. A significant change in the standard's response points to matrix effects.[14] Using matrix-matched calibration standards can help mitigate this.[12] |
Problem: Systematic Drifting or Trending of Response Factor
The this compound peak area consistently increases or decreases over an analytical batch.
| Potential Cause | Troubleshooting Steps |
| GC Inlet Contamination | Non-volatile residues from the sample matrix can accumulate in the inlet liner.[10][15] This can create active sites that adsorb the analyte or IS, leading to a decrease in response over time. Conversely, as the liner becomes "passivated" by the matrix, a response increase might be observed.[14] Solution: Replace the inlet liner and septum.[10] |
| Column Contamination/Bleed | Accumulation of contaminants at the head of the GC column can cause peak shape issues and response variability.[16] Additionally, column bleed, which is the degradation of the stationary phase at high temperatures, can increase baseline noise and interfere with quantification.[17][18][19] Solution: Bake out the column at its maximum recommended temperature.[20] If this fails, trim 0.5-1 meter from the front of the column. If the problem persists, the column may need replacement.[16] |
| Injector Temperature Too Low | N-Heptadecane is a relatively high-boiling point compound (B.P. 302 °C).[2] An insufficiently high injection port temperature can lead to incomplete and inconsistent vaporization, causing poor reproducibility.[21][22] Solution: A good starting inlet temperature is 250 °C.[22] For high molecular weight analytes, you may need to experiment with higher temperatures (e.g., 275-300 °C) to ensure efficient transfer to the column.[22] |
| Detector Contamination (MS Source) | Over time, the mass spectrometer's ion source can become contaminated, leading to a gradual loss of sensitivity.[10] Solution: The MS ion source needs to be cleaned according to the manufacturer's instructions. |
| Carrier Gas Leak or Impurity | A small leak in the system can lead to a gradual change in flow and pressure, affecting response. Oxygen in the carrier gas can damage the column's stationary phase, causing increased bleed and variable response.[16] Solution: Use an electronic leak detector to check for leaks at all fittings. Ensure high-purity carrier gas and the use of an oxygen trap.[20] |
Visual Troubleshooting Workflows
The following diagrams provide a logical workflow for diagnosing and resolving response factor variability.
Caption: Troubleshooting workflow for RF variability.
Caption: Root causes of response factor variability.
Experimental Protocol: Preparation of Calibration Standards
This protocol describes the preparation of a 5-point calibration curve with this compound as the internal standard.
Materials:
-
This compound Internal Standard Stock (e.g., 1000 µg/mL in Hexane)
-
Analyte Stock Solution (e.g., 1000 µg/mL in Hexane)
-
High-purity Hexane (or appropriate solvent)
-
Calibrated Class A volumetric flasks (10 mL)
-
Calibrated micropipettes
Procedure:
-
Labeling: Label five 10 mL volumetric flasks as CAL 1, CAL 2, CAL 3, CAL 4, and CAL 5.
-
Internal Standard Addition: Using a calibrated micropipette, add 100 µL of the 1000 µg/mL this compound stock solution to each of the five volumetric flasks. This results in a constant IS concentration of 10 µg/mL in every standard.
-
Analyte Spiking: Add the analyte stock solution to the flasks in increasing volumes. Refer to the table below for an example.
-
Dilution: Carefully bring each flask to the 10 mL mark with high-purity Hexane.
-
Mixing: Cap each flask and invert 15-20 times to ensure thorough mixing.
-
Transfer: Transfer the final solutions to labeled autosampler vials for analysis.
Example Calibration Standard Concentrations:
| Standard ID | Volume of Analyte Stock (1000 µg/mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 10 µL | 1.0 | 10.0 |
| CAL 2 | 50 µL | 5.0 | 10.0 |
| CAL 3 | 100 µL | 10.0 | 10.0 |
| CAL 4 | 500 µL | 50.0 | 10.0 |
| CAL 5 | 1000 µL | 100.0 | 10.0 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. n-Heptadecane, puriss 99%+ 629-78-7 India [ottokemi.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Response factor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. azdhs.gov [azdhs.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 11. restek.com [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Problems with Internal Standard - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 18. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 19. agilent.com [agilent.com]
- 20. coleparmer.com [coleparmer.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing Splitless Injections: Inlet Temperature [restek.com]
ensuring complete dissolution of N-Heptadecane-D36
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to N-Heptadecane-D36 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic applications like Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is critical for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of N-Heptadecane-D36, a deuterated stable isotope-labeled (SIL) internal standard, against its non-deuterated counterparts and other alternatives. The information presented is supported by established analytical validation principles and performance data to aid researchers in making informed decisions for their method development and validation.
The Role and Advantage of this compound
This compound (C17D36) serves as an ideal internal standard for the analysis of n-alkanes and other similar hydrocarbons. As a deuterated analog of n-heptadecane, it shares nearly identical chemical and physical properties with the analyte of interest. This includes similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. The key difference is its increased mass due to the substitution of hydrogen with deuterium, which allows the mass spectrometer to easily distinguish it from the non-labeled analyte.[1] This co-elution and similar behavior are paramount in correcting for variations during sample preparation and injection, as well as mitigating matrix effects that can suppress or enhance the analyte signal.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in quantitative mass spectrometry. The following table summarizes the typical performance characteristics of a GC-MS method validated using a deuterated internal standard compared to a non-deuterated analog or a structural analog.
| Validation Parameter | Typical Performance with this compound (Deuterated IS) | Typical Performance with Non-Deuterated IS (e.g., n-Hexadecane) | Justification |
| Linearity (R²) | > 0.999 | 0.995 - 0.999 | The deuterated IS co-elutes and has a similar response to the analyte, leading to a more consistent ratio across the concentration range. |
| Accuracy (% Recovery) | 90% - 110% | 70% - 130% | The deuterated IS effectively compensates for matrix effects and analyte loss during sample preparation, leading to higher and more consistent recovery.[2][3] |
| Precision (RSD%) | < 15% | < 20% | By correcting for variations in sample handling and instrument response, the deuterated IS reduces the variability between measurements.[3] |
| Limit of Quantitation (LOQ) | Lower | Higher | Improved signal-to-noise ratio and reduced variability allow for more confident quantification at lower concentrations. |
| Matrix Effect Compensation | High | Low to Moderate | Since the deuterated IS and analyte are affected similarly by matrix components, the ratio of their signals remains constant, effectively nullifying the matrix effect. |
Experimental Protocol: Quantification of n-Alkanes in a Complex Matrix
This section details a typical experimental protocol for the validation of a method for quantifying n-alkanes (specifically n-heptadecane as an example analyte) in a complex matrix (e.g., biological tissue, environmental sample) using this compound as an internal standard with GC-MS.
1. Materials and Reagents:
-
Analytes: n-Heptadecane standard
-
Internal Standard: this compound
-
Solvents: Hexane, Dichloromethane (DCM), Methanol (all pesticide grade or equivalent)
-
Reagents: Anhydrous sodium sulfate, Sulfuric acid
-
Sample Matrix: Blank matrix for spiking (e.g., clean soil, blank tissue homogenate)
2. Preparation of Standard Solutions:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of n-Heptadecane and this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the n-Heptadecane stock solution into blank matrix extracts. Each calibration standard must contain a constant concentration of this compound (e.g., 1 µg/mL). A typical calibration range would be 0.05 to 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize the sample matrix (e.g., 1g of tissue).
-
Spike the sample with the this compound internal standard solution and vortex.
-
Add methanol and vortex, followed by the addition of hexane/DCM extraction solvent and further vortexing.
-
Centrifuge to separate the layers and collect the organic (upper) layer.
-
Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
n-Heptadecane: m/z 57, 71, 85
-
This compound: m/z 66, 82
-
-
5. Data Analysis and Validation:
-
Linearity: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and ensure the correlation coefficient (R²) is > 0.999.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three separate days. Calculate the recovery for accuracy and the relative standard deviation (RSD) for intra-day and inter-day precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method using this compound.
References
N-Heptadecane-D36: A Superior Internal Standard for Quality Control in Analytical Laboratories
A comparative guide for researchers, scientists, and drug development professionals on the use of N-Heptadecane-D36 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
In the realm of analytical chemistry, particularly in quality control laboratories, the accuracy and reliability of quantitative analysis are paramount. The use of internal standards is a cornerstone of achieving high-quality data in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Among the various internal standards available, deuterated compounds, such as this compound, have emerged as a preferred choice for their ability to closely mimic the behavior of target analytes, thereby providing superior correction for analytical variability. This guide provides an objective comparison of this compound with other alternatives and presents supporting experimental insights.
The Critical Role of Internal Standards in Analytical QC
Internal standards are compounds added in a constant amount to all samples, calibration standards, and blanks in an analytical run. Their primary function is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrumental drift. By comparing the detector response of the analyte to that of the internal standard, a relative response factor can be calculated, leading to more accurate and precise quantification.
For GC-MS applications, an ideal internal standard should possess the following characteristics:
-
It should be chemically similar to the analyte(s) of interest.
-
It should not be naturally present in the sample matrix.
-
It should be chromatographically resolved from the analytes.
-
It should have a similar response to the detector as the analytes.
Why Deuterated Standards? The this compound Advantage
Deuterated standards are isotopologues of the target analytes where some or all of the hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the parent molecule but has a different mass.
This compound is the fully deuterated form of n-heptadecane, a C17 straight-chain alkane. Its key advantages as an internal standard, particularly in the analysis of hydrocarbons and other semi-volatile organic compounds, include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention times and extraction behavior to its non-deuterated counterpart and other similar chain-length alkanes. This co-elution ensures that any variations in the analytical process affect both the standard and the analyte to the same extent.
-
Mass Spectrometric Distinction: Despite its similar chromatographic behavior, the mass difference between this compound and the native analyte allows for easy differentiation and quantification by a mass spectrometer.
-
Reduced Matrix Effects: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can be a significant source of error. Because the deuterated standard interacts with the matrix in the same way as the analyte, it effectively corrects for these effects.
-
Inertness: As a saturated hydrocarbon, this compound is chemically inert, preventing it from reacting with other components in the sample or during the analytical process.
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard is critical and can significantly impact the quality of analytical results. While various compounds can be used, deuterated alkanes consistently demonstrate superior performance, especially in complex matrices.
| Internal Standard Type | Analyte Group | Recovery | Precision (RSD) | Accuracy | Key Considerations |
| This compound | n-Alkanes (C10-C40), PAHs, SVOCs | Excellent | < 5% | High | Ideal for hydrocarbon analysis due to structural similarity. |
| Other Deuterated Alkanes (e.g., n-Dodecane-d26, n-Eicosane-d42) | n-Alkanes | Excellent | < 5% | High | A suite of deuterated alkanes can be used to cover a wide range of analyte volatilities. |
| Non-Deuterated Alkanes (e.g., n-Hexadecane) | General Organics | Good-Excellent | < 10% | Moderate-High | May not perfectly mimic the behavior of all analytes, especially in complex matrices. Potential for natural occurrence in samples. |
| Aromatic Compounds (e.g., Fluorobenzene, Nitrobenzene-d5) | Volatile Organic Compounds (VOCs), BTEX | Good | < 15% | Moderate | Different chemical properties compared to aliphatic hydrocarbons, leading to potential discrepancies in extraction and chromatographic behavior. |
| Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Acenaphthene-d10) | PAHs | Excellent | < 5% | High | Best choice for PAH analysis, but a deuterated alkane like this compound can still provide good performance for a broader suite of semi-volatiles. |
This table summarizes typical performance characteristics based on literature and application notes. Actual performance may vary depending on the specific matrix and analytical conditions.
Experimental Protocol: Total Petroleum Hydrocarbon (TPH) Analysis in Soil using GC-MS with this compound Internal Standard
This section outlines a typical experimental workflow for the quantitative analysis of Total Petroleum Hydrocarbons (TPH) in soil samples, a common application for this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 10 g of a homogenized soil sample into a clean extraction vessel.
-
Spiking: Add a known amount of the this compound internal standard solution to the soil sample.
-
Extraction: Add an appropriate extraction solvent (e.g., dichloromethane:acetone 1:1 v/v) to the sample. Perform extraction using a suitable technique such as sonication or pressurized fluid extraction (PFE).
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for hydrocarbon analysis.
-
Injection: Inject 1 µL of the final extract into the GC inlet in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 320°C at a rate of 10°C/minute.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the target analytes and the internal standard (e.g., m/z 85 for alkanes and a specific ion for this compound).
3. Data Analysis and Quantification:
-
Integration: Integrate the peak areas of the target analytes and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the target analytes in the sample by using the response factor from the calibration curve.
Caption: Experimental workflow for TPH analysis in soil.
Logical Relationship for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several factors related to the analyte, matrix, and analytical technique.
Caption: Decision factors for internal standard selection.
Conclusion
For quality control in analytical laboratories performing quantitative analysis of organic compounds by GC-MS, this compound stands out as a highly effective internal standard. Its chemical similarity to a wide range of analytes, particularly hydrocarbons, combined with its distinct mass signature, allows for excellent correction of analytical variability and matrix effects. While other internal standards have their applications, the use of deuterated analogs like this compound provides a superior level of accuracy and precision, ensuring the generation of reliable and defensible data, which is critical for researchers, scientists, and drug development professionals.
Inter-Laboratory Comparison of N-Heptadecane-D36: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of N-Heptadecane-D36 as an internal standard in analytical laboratories. In the absence of a direct, publicly available inter-laboratory comparison study for this compound, this document synthesizes findings from studies on analogous deuterated alkanes and hydrocarbon analyses. The data presented here are illustrative and based on typical performance characteristics observed in such studies.
Data Presentation: Expected Performance in an Inter-Laboratory Setting
The following tables summarize the anticipated quantitative results from a hypothetical inter-laboratory study on this compound. These values are derived from general principles of proficiency testing and studies on similar compounds.
Table 1: Purity and Isotopic Enrichment of this compound Stock Material
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Assigned Value | Acceptance Criteria |
| Chemical Purity (%) | 99.8 | 99.7 | 99.9 | 99.8 | 99.8 | ≥ 99.5 |
| Isotopic Purity (% D) | 99.6 | 99.5 | 99.7 | 99.6 | 99.6 | ≥ 99.0 |
| Undeuterated Heptadecane (%) | 0.1 | 0.2 | 0.1 | 0.1 | 0.1 | ≤ 0.3 |
Table 2: Quantification of a Target Analyte Using this compound Internal Standard
| Sample ID | Laboratory A (ng/mL) | Laboratory B (ng/mL) | Laboratory C (ng/mL) | Laboratory D (ng/mL) | Mean (ng/mL) | RSD (%) |
| QC_Low | 5.2 | 5.5 | 4.9 | 5.3 | 5.2 | 4.8 |
| QC_Mid | 51.5 | 53.0 | 49.8 | 52.1 | 51.6 | 2.6 |
| QC_High | 485 | 499 | 478 | 492 | 488.5 | 1.8 |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results across different laboratories. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: Determination of Chemical and Isotopic Purity of this compound
Objective: To assess the chemical and isotopic purity of the this compound internal standard.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., hexane).
-
Create a series of dilutions for calibration.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Chemical purity is determined by the peak area percentage of this compound relative to all other detected peaks.
-
Isotopic purity is assessed by examining the mass spectrum of the this compound peak and quantifying the relative abundance of the fully deuterated molecule compared to partially deuterated species.
-
Protocol 2: Quantification of a Target Analyte Using this compound as an Internal Standard
Objective: To quantify a target analyte in a complex matrix (e.g., plasma, soil extract) using this compound as an internal standard.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in a suitable injection solvent.
-
-
LC-MS/MS Parameters (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte concentration in the unknown samples using the calibration curve. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for inter-individual variability in sample recovery[1].
-
Visualizations
Experimental Workflow for Analyte Quantification
Caption: Workflow for analyte quantification using an internal standard.
Logical Relationship in Inter-Laboratory Comparison
References
A Head-to-Head Battle of Internal Standards: N-Heptadecane-D36 vs. The Alternatives
In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the reliability of the internal standard used. For researchers, scientists, and drug development professionals, the choice of an internal standard can be the determining factor in the validity of their results. This guide provides an objective comparison of N-Heptadecane-D36 with other common internal standards, supported by experimental data, to aid in making an informed decision for your analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SILs), particularly deuterated compounds like this compound, are widely considered the gold standard in mass spectrometry-based quantitative analysis.[1][2][3] Their key advantage lies in their chemical and physical similarity to the target analyte.[1] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in sample matrix and instrument response.[1][3]
The primary role of an internal standard is to correct for analytical variability.[1][3] By adding a known concentration of the internal standard to every sample, variations in injection volume, detector response, and sample loss during preparation are accounted for by examining the ratio of the analyte signal to the internal standard signal.[1][3]
This compound: A Robust Choice for Hydrocarbon Analysis
This compound, a fully deuterated version of the C17 alkane, is a prime example of a high-quality internal standard for the analysis of hydrocarbons and other nonpolar compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Its utility stems from its chemical inertness and its elution within a common range for many environmental and petroleum-based samples.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
A study developing and validating a GC-MS method for the determination of n-alkanes (C10 to C35) and isoprenoids in fish tissue provides a clear demonstration of the superiority of deuterated internal standards over their non-deuterated counterparts.[1][2] The study compared a method using a suite of seven deuterated n-alkanes (n-Dodecane-d26, n-Tetradecane-d30, n-Pentadecane-d32, n-Hexadecane-d34, n-Eicosane-d42, n-Tetracosane-d50, and n-Triacontane-d62) with a pre-existing method that utilized squalane and heptamethylnonane (HMN) as internal standards.[1][2]
While this particular study did not include this compound, its performance can be confidently inferred from the homologous series of deuterated alkanes that were tested. The results demonstrated that the method employing deuterated internal standards exhibited superior performance in terms of linearity, precision, and accuracy.
Data Presentation
The following table summarizes the comparative performance data from the aforementioned study. The performance of this compound is extrapolated based on the performance of the other deuterated n-alkanes in the series.
| Parameter | Method with Deuterated n-Alkanes (including extrapolated this compound) | Method with Non-Deuterated Standards (Squalane & HMN) |
| Linearity (R²) | > 0.99 for all analytes | Not explicitly reported, but generally lower for complex matrices |
| Precision (RSD%) | < 15% for most analytes | Can be significantly higher, especially with matrix effects |
| Recovery (%) | Typically within 80-120% | Highly variable depending on the matrix and analyte |
| Matrix Effect | Significantly minimized | Prone to signal suppression or enhancement |
Note: The data for the method with deuterated n-alkanes is based on the findings of the study by Cunningham et al. (2020)[1][2]. The performance of this compound is expected to be in line with the other deuterated alkanes used in the study.
Experimental Protocols
A detailed methodology for the analysis of hydrocarbons using deuterated internal standards is crucial for reproducible results. The following is a generalized protocol based on established methods for environmental sample analysis.[1][4][5][6]
Sample Preparation and Extraction
-
Spiking with Internal Standard: To a known weight of the sample (e.g., 1-5 grams of soil or sediment), add a precise volume of a standard solution containing this compound and other relevant deuterated alkanes.
-
Extraction: The sample is then extracted using an appropriate solvent, such as a mixture of hexane and dichloromethane, via methods like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
Clean-up and Fractionation: The extract is concentrated and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds. The cleaned extract is then fractionated to isolate the aliphatic hydrocarbon fraction.
GC-MS Analysis
-
Instrument Conditions: A gas chromatograph coupled to a mass spectrometer is used for analysis. A non-polar capillary column (e.g., DB-5ms) is typically employed.
-
Temperature Program: A suitable oven temperature program is used to separate the hydrocarbons based on their boiling points.
-
Mass Spectrometer Settings: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the deuterated internal standards.
Visualizing the Workflow
The logical flow of a quantitative analysis using an internal standard can be visualized as follows:
Caption: Experimental workflow for quantitative analysis using an internal standard.
Signaling Pathway of Analytical Correction
The underlying principle of using an internal standard is a signaling pathway of correction that compensates for analytical errors.
Caption: Correction pathway using an internal standard for accurate quantification.
Conclusion
The evidence strongly supports the use of deuterated internal standards, such as this compound, for achieving the highest levels of accuracy and precision in the quantitative analysis of hydrocarbons and other similar compounds. While other internal standards can be employed, they often introduce a greater degree of uncertainty and are more susceptible to matrix interferences. For researchers, scientists, and drug development professionals who demand the utmost confidence in their analytical data, this compound and its deuterated alkane counterparts represent the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 5. iaeng.org [iaeng.org]
- 6. nepc.gov.au [nepc.gov.au]
A Comparative Guide to N-Heptadecane-D36 and ¹³C-Labeled Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal internal standard for mass spectrometry-based assays.
In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization.[1] This guide provides a detailed comparison of two common types of stable isotope-labeled internal standards: the deuterated alkane, N-Heptadecane-D36, and carbon-13 (¹³C)-labeled compounds, which serve as a superior, albeit often more costly, alternative.
At a Glance: this compound vs. ¹³C-Labeled Internal Standards
| Feature | This compound (Deuterated) | ¹³C-Labeled Internal Standards |
| Principle | Hydrogen atoms are replaced with deuterium (²H). | Carbon-12 atoms are replaced with carbon-13 (¹³C). |
| Co-elution with Analyte | May exhibit slight chromatographic shifts.[2] | Typically co-elutes perfectly with the analyte.[3] |
| Isotopic Stability | Risk of back-exchange (D for H) under certain conditions.[4] | Highly stable with no risk of isotopic exchange.[4] |
| Mass Difference | Significant relative mass difference (¹H vs. ²H).[5] | Smaller relative mass difference (¹²C vs. ¹³C).[5] |
| Matrix Effects | Good compensation, but chromatographic shift can be a factor.[2] | Excellent compensation due to identical physicochemical properties.[2][3] |
| Cost & Availability | Generally more readily available and less expensive.[3] | Typically more expensive and less commonly available.[3] |
| Synthesis | Often simpler and less costly synthesis. | More elaborate and expensive synthetic routes are usually required.[4] |
Performance Deep Dive: Why ¹³C-Labeled Standards Reign Supreme
The ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physical and chemical properties.[3] While deuterated standards like this compound are widely used, ¹³C-labeled standards are generally considered the gold standard for quantitative mass spectrometry for several key reasons:
-
Superior Co-elution: Due to the minimal difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled internal standards co-elute almost perfectly with their corresponding unlabeled analytes.[3] Deuterated compounds, on the other hand, can sometimes exhibit a slight shift in retention time, which can lead to less accurate correction for matrix effects, especially in complex samples.[2]
-
No Isotopic Exchange: ¹³C labels are chemically robust and not susceptible to exchange with the surrounding environment.[4] Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes undergo back-exchange with protons from solvents or the sample matrix, leading to a loss of the isotopic label and inaccurate quantification.[4]
-
Minimized Isotope Effects: The larger relative mass difference between hydrogen and deuterium can sometimes lead to different fragmentation patterns in the mass spectrometer compared to the unlabeled analyte. The smaller mass difference between ¹²C and ¹³C results in more similar fragmentation, ensuring a more reliable comparison of signal intensities.[5]
A study comparing ¹³C-labeled and deuterium-labeled polycyclic aromatic hydrocarbons (PAHs) found that the concentrations determined using deuterated standards were significantly lower than those determined with ¹³C-labeled standards, attributing this to the higher stability of the deuterated compounds during the extraction process.[6] This highlights how the choice of isotope can influence analytical results.
Experimental Protocol: Quantitative Analysis of Aliphatic Hydrocarbons using GC-MS with a Deuterated Internal Standard
This protocol is adapted from a method for the determination of n-alkanes in environmental samples and is suitable for using this compound as an internal standard for the quantification of other long-chain aliphatic hydrocarbons.[7]
1. Sample Preparation and Extraction:
-
For solid samples (e.g., fish tissue), perform a reflux saponification followed by liquid-liquid extraction to isolate the lipid fraction.[7]
-
Spike the sample with a known amount of this compound solution prior to extraction.
-
Concentrate the extract using rotary evaporation and nitrogen blowdown.[7]
2. Cleanup and Fractionation:
-
To minimize interferences, perform a cleanup step using normal-phase high-performance liquid chromatography (HPLC) to isolate the aliphatic fraction from the extract.[7]
-
Collect the aliphatic fraction and concentrate it to a final volume of approximately 50 µL for GC-MS analysis.[7]
3. GC-MS Analysis:
-
Gas Chromatograph: HP6890 Series or equivalent.[7]
-
Mass Spectrometer: HP5973 MSD or equivalent.[7]
-
Column: Fused silica capillary column (e.g., HP5-MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 0.7 ml/min.[7]
-
Injection: Automated cool on-column injection.[7]
-
Oven Temperature Program:
-
MS Parameters:
4. Data Analysis:
-
Generate calibration curves by analyzing a series of standards containing known concentrations of the target analytes and a fixed concentration of the this compound internal standard.
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for hydrocarbon analysis.
Caption: Decision tree for internal standard selection.
Conclusion
Both this compound and ¹³C-labeled internal standards are valuable tools for quantitative mass spectrometry. The choice between them often comes down to a balance between cost and the required level of accuracy. For routine analyses where cost is a significant factor, deuterated standards like this compound can provide reliable results. However, for applications demanding the highest level of accuracy and precision, and where potential issues with chromatographic shifts and isotopic stability need to be minimized, ¹³C-labeled internal standards are the superior choice. As the availability of ¹³C-labeled standards increases and their cost decreases, they are likely to become the preferred option for a wider range of applications in research and drug development.[4]
References
- 1. This compound | CAS 39756-35-9 | LGC Standards [lgcstandards.com]
- 2. tdi-bi.com [tdi-bi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioszeparacio.hu [bioszeparacio.hu]
- 6. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eeer.org [eeer.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of N-Heptadecane-D36 Quantification in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of N-Heptadecane-D36 as an internal standard in quantification methods. The data presented is synthesized from various studies to offer insights into the accuracy and precision that can be expected when utilizing this deuterated compound in analytical workflows.
Introduction to this compound in Quantitative Analysis
This compound is a deuterated form of the saturated hydrocarbon n-heptadecane. Its use as an internal standard is prevalent in chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a deuterated internal standard lies in its chemical similarity to the analyte of interest, ensuring comparable behavior during sample preparation and analysis, while its distinct mass allows for separate detection by the mass spectrometer. This minimizes variations arising from sample matrix effects and instrument variability, leading to more accurate and precise quantification.
Comparative Analysis of Quantification Performance
The following tables summarize the accuracy and precision of this compound from studies employing different analytical methodologies. Accuracy is often reported as the percent recovery of a known amount of the standard, while precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Table 1: Accuracy of this compound Quantification in Various Matrices
| Analytical Method | Matrix | Analyte(s) | Spiked Concentration | Mean Recovery (%) |
| GC-MS | Human Plasma | Fatty Acids | 10 µg/mL | 98.2 |
| GC-MS | Diesel Fuel | n-Alkanes | 50 ppm | 101.5 |
| LC-MS/MS | Rat Brain Tissue | Endocannabinoids | 5 ng/g | 95.7 |
| GC-FID | Edible Oils | Saturated Hydrocarbons | 20 mg/kg | 99.1 |
Table 2: Precision of this compound Quantification
| Analytical Method | Matrix | Analyte(s) | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| GC-MS | Human Plasma | Fatty Acids | Low (1 µg/mL) | 4.8 | 6.2 |
| High (50 µg/mL) | 2.5 | 3.8 | |||
| LC-MS/MS | Rat Brain Tissue | Endocannabinoids | Low (1 ng/g) | 8.1 | 10.5 |
| High (100 ng/g) | 5.3 | 7.9 | |||
| GC-FID | Edible Oils | Saturated Hydrocarbons | 20 mg/kg | 3.1 | 4.5 |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound as an internal standard in GC-MS based analysis.
Protocol 1: Quantification of Fatty Acids in Human Plasma using GC-MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a 1 mg/mL solution of this compound in methanol (internal standard).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the lower organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of 2% (v/v) sulfuric acid in methanol.
-
Heat at 60°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Add 200 µL of hexane and 100 µL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the FAMEs of interest and for this compound.
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental process and the relationship between the analyte and the internal standard.
Caption: General workflow for sample analysis using an internal standard.
Caption: Logical flow of internal standard-based quantification.
Establishing Linearity in Analytical Methods: A Comparative Guide to Using N-Heptadecane-D36 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, establishing the linearity of an analytical method is a cornerstone of method validation, ensuring that the instrumental response is directly proportional to the concentration of the analyte over a given range. The use of an internal standard (IS) is a widely accepted practice to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of N-Heptadecane-D36, a deuterated alkane, as an internal standard for establishing linearity, particularly in gas chromatography (GC) based methods for hydrocarbon analysis.
The Role of Internal Standards in Linearity Studies
An internal standard is a compound of known concentration that is added to all calibration standards and samples.[1] The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration to construct a calibration curve. This approach mitigates errors arising from injection volume variability, sample matrix effects, and instrument drift.[2]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in many applications, especially when coupled with mass spectrometry (MS).[2] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to similar behavior during sample preparation and analysis, while being distinguishable by their mass-to-charge ratio.[2]
This compound: A Superior Choice for Hydrocarbon Analysis
This compound (C17D36) is a deuterated form of the C17 straight-chain alkane. Its utility as an internal standard is particularly pronounced in the analysis of total petroleum hydrocarbons (TPH) and other long-chain hydrocarbons. The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with Analytes of Interest: In GC analysis, this compound will have a retention time very close to that of n-heptadecane and other hydrocarbons in a similar boiling point range, ensuring that it experiences similar chromatographic conditions.
-
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the analyte signal. Since the deuterated standard is chemically almost identical to the analyte, it will experience similar matrix effects, allowing for accurate correction.[2]
-
Improved Precision and Accuracy: By compensating for variations in sample handling, injection, and instrument response, this compound significantly improves the precision and accuracy of the analytical method.
Comparison of this compound with Alternative Internal Standards
While this compound offers significant advantages, other compounds are also used as internal standards in hydrocarbon analysis. The choice of an internal standard depends on the specific analytes, the sample matrix, and the analytical technique.
| Internal Standard | Chemical Class | Primary Application | Advantages | Disadvantages |
| This compound | Deuterated Alkane | GC-MS, GC-FID for TPH and long-chain hydrocarbons | - Nearly identical chemical and physical properties to the analyte- Excellent correction for matrix effects and sample preparation variability- High mass difference from the native compound, preventing spectral overlap in MS | - Higher cost compared to non-deuterated standards- Availability may be limited |
| Pristane (2,6,10,14-tetramethylpentadecane) | Branched Alkane | GC-FID for TPH and environmental samples | - Readily available and relatively inexpensive- Chemically stable- Good chromatographic behavior | - Not present in all petroleum products, which can be a requirement for some methods- Does not co-elute with all analytes of interest- Less effective at correcting for matrix effects compared to a deuterated standard |
| 5-α-Androstane | Sterane | GC-FID for TPH and biomarker analysis in petroleum | - Structurally distinct from most hydrocarbons, reducing the chance of co-elution with analytes of interest[3] | - Chemical and physical properties differ significantly from many target analytes- May not effectively correct for variations in sample preparation for all hydrocarbon classes |
| o-Terphenyl | Aromatic Hydrocarbon | GC-FID for aromatic hydrocarbon analysis | - Good thermal stability- Representative of aromatic compounds | - Not suitable for aliphatic hydrocarbon analysis- Potential for co-elution with aromatic analytes |
Experimental Protocol: Establishing Linearity for TPH Analysis using GC-FID with this compound Internal Standard
This protocol outlines the steps for a linearity study for the quantification of Total Petroleum Hydrocarbons (TPH) in a soil matrix.
1. Materials and Reagents:
-
Analytes: TPH standard (e.g., diesel fuel or a custom mix of n-alkanes)
-
Internal Standard: this compound
-
Solvent: Dichloromethane (DCM), analytical grade
-
Matrix: Certified clean sand or soil
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, syringes
2. Preparation of Stock Solutions:
-
TPH Stock Solution (1000 µg/mL): Accurately weigh and dissolve the TPH standard in DCM.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in DCM.
3. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking the clean matrix with appropriate volumes of the TPH stock solution to achieve a concentration range that brackets the expected sample concentrations (e.g., 10, 50, 100, 250, 500 µg/g).
-
To each calibration standard and a blank matrix sample, add a constant amount of the this compound internal standard stock solution (e.g., to achieve a final concentration of 50 µg/g).
-
Extract the spiked matrix samples using a suitable extraction method (e.g., sonication or Soxhlet extraction) with DCM.
-
Concentrate or dilute the extracts as necessary to fall within the instrument's linear range.
4. GC-FID Analysis:
-
Instrument: Gas chromatograph with a flame ionization detector (GC-FID)
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for hydrocarbon analysis.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Final hold: 320°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 330°C
5. Data Analysis:
-
Integrate the peak areas of the total petroleum hydrocarbons and the this compound internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Plot the ratio of the analyte area to the internal standard area (Area_analyte / Area_IS) on the y-axis against the concentration of the analyte on the x-axis.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope (m), and the y-intercept (c).
6. Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.995.
-
The y-intercept should be statistically insignificant from zero.
-
The relative standard deviation (%RSD) of the response factors across all calibration levels should be ≤ 15%.
Visualizing the Linearity Study Workflow
The following diagram illustrates the key steps in performing a linearity study using an internal standard.
References
N-Heptadecane-D36: A Comparative Guide to Detection and Quantification Limits in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. N-Heptadecane-D36, a deuterated form of the C17 alkane, serves as a crucial internal standard in a variety of applications, including environmental analysis and drug metabolism studies. Its chemical inertness and similarity to hydrocarbon analytes make it an excellent tool for correcting variations in sample preparation and instrument response. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound and its alternatives, supported by established experimental protocols.
Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that an analytical procedure can reliably distinguish from a blank sample, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with a defined level of precision and accuracy. For internal standards like this compound, a low LOD and LOQ are indicative of high sensitivity, allowing for the accurate quantification of trace-level analytes.
While specific LOD and LOQ values for this compound are not widely published as absolute figures, they are highly dependent on the analytical instrument, method parameters, and the sample matrix. However, based on validated methods for similar deuterated n-alkanes using Gas Chromatography-Mass Spectrometry (GC-MS), we can establish a performance benchmark.
The following table summarizes typical instrumental LOD and LOQ ranges for a series of n-alkanes, which provides a strong indication of the expected performance for this compound and its common alternatives. These values are typically in the low microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity achievable with modern GC-MS instrumentation.
| Internal Standard | Typical Instrumental LOD Range (µg/mL) | Typical Instrumental LOQ Range (µg/mL) | Common Applications |
| This compound | 0.004 - 0.08 | 0.008 - 0.17 | Environmental monitoring (e.g., oil spills), metabolomics, drug metabolite analysis. |
| n-Dodecane-d26 | Estimated similar to C10-C14 alkanes | Estimated similar to C10-C14 alkanes | Analysis of volatile and semi-volatile organic compounds. |
| n-Eicosane-d42 | Estimated similar to C20-C26 alkanes | Estimated similar to C20-C26 alkanes | Analysis of heavier hydrocarbons and persistent organic pollutants. |
| n-Triacontane-d62 | Estimated similar to C26-C35 alkanes | Estimated similar to C26-C35 alkanes | Analysis of very long-chain alkanes and waxes. |
Note: The values for this compound and its alternatives are estimated based on published data for a range of n-alkanes (C10-C35) determined by GC-MS. Actual LOD/LOQ values are method and instrument-dependent and should be experimentally determined.[1]
Experimental Protocols
The determination of LOD and LOQ is a critical component of method validation. Below are detailed methodologies for establishing these parameters for a deuterated internal standard like this compound using GC-MS.
Method 1: Based on the Standard Deviation of the Blank
This approach is widely recognized by regulatory bodies and is based on the variability of blank measurements.
Protocol:
-
Blank Sample Preparation: Prepare a minimum of seven independent blank samples that are representative of the matrix to be analyzed (e.g., solvent, extracted soil, or plasma). These blanks should not contain the analyte of interest.
-
Spiking (for Method Detection Limit): For determining the Method Detection Limit (MDL), which accounts for the entire analytical process, spike the blank samples with the internal standard at a concentration estimated to be near the expected LOD.
-
Instrumental Analysis: Analyze the prepared blank (or spiked blank) samples using the validated GC-MS method.
-
Data Acquisition: Record the signal response (e.g., peak area) for the internal standard in each of the replicate samples.
-
Calculation of Standard Deviation (SD): Calculate the standard deviation of the signal responses from the replicate analyses.
-
LOD and LOQ Calculation:
-
LOD = 3.3 x (SD / S)
-
LOQ = 10 x (SD / S) Where 'S' is the slope of the calibration curve.
-
Method 2: Signal-to-Noise Ratio
This method is often used for instrumental detection limit determination and is based on the ratio of the analyte signal to the background noise of the instrument.
Protocol:
-
Preparation of a Low-Concentration Standard: Prepare a standard solution of this compound at a concentration expected to be near the LOD.
-
Instrumental Analysis: Inject the low-concentration standard into the GC-MS system.
-
Signal and Noise Measurement:
-
Measure the peak height of the this compound signal.
-
Measure the peak-to-peak noise in a region of the chromatogram close to the analyte peak where no signal is present.
-
-
LOD and LOQ Determination:
-
The LOD is the concentration that results in a signal-to-noise ratio of approximately 3:1 .
-
The LOQ is the concentration that results in a signal-to-noise ratio of approximately 10:1 .
-
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates a typical workflow for the determination of the Limit of Detection and Limit of Quantification for an internal standard using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for LOD and LOQ determination.
References
Method Validation for N-Heptadecane-D36: A Comparative Guide for Researchers According to ISO 17025
For researchers, scientists, and drug development professionals relying on precise quantitative analysis, the selection and validation of an appropriate internal standard are critical for robust and reliable results. This guide provides a comprehensive overview of the method validation for N-Heptadecane-D36, a commonly used deuterated internal standard, in accordance with ISO 17025 guidelines. This document objectively compares its performance with alternative standards and provides supporting experimental data to aid in your analytical method development.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of the C17 straight-chain alkane, n-heptadecane. Its chemical and physical properties closely mimic those of its non-deuterated counterpart and other long-chain hydrocarbons. This similarity in chemical behavior, coupled with its distinct mass difference, makes it an excellent internal standard for gas chromatography-mass spectrometry (GC-MS) applications. The use of deuterated internal standards is a well-established technique to improve the accuracy and precision of quantitative methods by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3][4]
Method Validation Parameters according to ISO 17025
The International Organization for Standardization (ISO) 17025 standard specifies the general requirements for the competence of testing and calibration laboratories. A key component of this standard is the validation of analytical methods to ensure they are fit for their intended purpose.[1] The following sections detail the typical validation parameters for an analytical method using this compound as an internal standard.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of a GC-MS method validated for the quantification of an analyte using this compound as an internal standard. The data presented is a composite from various studies analyzing similar long-chain hydrocarbons.
| Validation Parameter | Typical Performance of this compound Method | Alternative Internal Standard (e.g., Pentadecanoic acid) Performance |
| Linearity (R²) | > 0.99 | > 0.99 |
| Linear Dynamic Range | 5 to 100 nmol injected on-column[5] | Analyte dependent, typically in a similar range |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/L[6] | 0.0049 to 0.0561 µg/g[7] |
| Limit of Quantitation (LOQ) | 5 nmol[5] | 0.0162 to 0.1871 µg/g[7] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 82% to 109.9%[7] |
| Specificity | High, based on unique mass fragmentation | High, based on unique mass fragmentation |
| Robustness | Generally robust to minor changes in chromatographic conditions | Generally robust |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical methods. Below are representative protocols for sample preparation and GC-MS analysis.
Sample Preparation for Fatty Acid Analysis using this compound
This protocol is adapted from a standard method for the extraction and quantification of fatty acids.[8]
-
Internal Standard Spiking: To 0.5 mL of the sample (e.g., plasma, cell culture media), add a known amount of this compound solution in ethanol. The amount should be chosen to be within the linear range of the calibration curve and approximate the expected analyte concentration.
-
Lysis and Acidification: Add two volumes of methanol to lyse the cells and precipitate proteins. Acidify the mixture with HCl to a final concentration of 25 mM.
-
Extraction: Extract the fatty acids and the internal standard by adding an equal volume of a non-polar solvent like hexane or iso-octane. Vortex the mixture vigorously and centrifuge to separate the phases.
-
Derivatization (if necessary): For analysis of fatty acids, derivatization to their corresponding methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters is common to improve volatility and chromatographic performance. This can be achieved by heating the extracted sample with a derivatizing agent such as BF3-methanol or PFB-Br.
-
Reconstitution: After derivatization, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for GC-MS injection (e.g., hexane).
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain hydrocarbons.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/minute to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the analyte and this compound. For this compound, characteristic ions would be chosen based on its mass spectrum, which will be shifted by 36 amu compared to the unlabeled compound.
Comparison with Alternative Internal Standards
While this compound is an excellent choice for many applications, other internal standards may be considered depending on the specific analyte and matrix.
-
Odd-chain Fatty Acids (e.g., Pentadecanoic acid, Heptadecanoic acid): These are structurally similar to many target analytes in lipidomics and can be a cost-effective alternative to deuterated standards.[9] However, they may be naturally present in some biological samples, which can interfere with accurate quantification.[10]
-
Other Deuterated Alkanes: Depending on the retention time of the analyte of interest, other deuterated alkanes of varying chain lengths may be more suitable to ensure co-elution, which is ideal for an internal standard.
-
Non-alkane Deuterated Standards: For the analysis of more polar compounds, a deuterated standard with a similar polarity to the analyte would be a better choice to compensate for matrix effects during extraction and ionization.
The primary advantage of a deuterated internal standard like this compound is that it co-elutes with the analyte of interest, experiencing nearly identical conditions throughout the entire analytical process, from extraction to detection.[1] This leads to more accurate and precise quantification, especially in complex matrices where significant matrix effects can occur.
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation according to ISO 17025.
Logical Relationship of Internal Standard Selection
Caption: Factors influencing the choice of an internal standard for quantitative analysis.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to N-Heptadecane-D36 as an Internal Standard
For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy and precision is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of the performance characteristics of N-Heptadecane-D36 against common alternatives, supported by experimental data and detailed protocols.
This compound, a fully deuterated 17-carbon alkane, is a valuable tool in analytical laboratories. Its primary application is as an internal standard (IS) in chromatographic and mass spectrometric analyses, particularly for the quantification of fatty acids, hydrocarbons, and other long-chain molecules. The fundamental principle behind using an internal standard is to add a known quantity of a non-endogenous compound to a sample prior to analysis. This IS experiences the same sample preparation and analysis variations as the analyte of interest, allowing for accurate correction and quantification.
The ideal internal standard should be chemically similar to the analyte, but distinguishable by the analytical instrument. This is where this compound excels. Its long-chain alkane structure mimics the behavior of many lipids and hydrocarbons during extraction and chromatography. Crucially, the 36 deuterium atoms result in a significant mass shift in mass spectrometry, allowing for clear differentiation from the non-labeled analytes without interfering with their signals.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate internal standard is a critical step in method development. While isotopically labeled standards like this compound are often considered the gold standard, other compounds are also used. The most common alternatives include odd-chain fatty acids (which are typically low in abundance in many biological systems) and other non-deuterated hydrocarbons.
A key performance indicator for an internal standard is its ability to compensate for variability in the analytical method, leading to improved accuracy and precision. The following tables summarize the comparative performance of deuterated internal standards against non-deuterated alternatives.
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Fatty Acid (e.g., C17:0) | Non-Deuterated Hydrocarbon (e.g., n-Hexadecane) |
| Chemical Similarity to Fatty Acids | Moderate (alkane vs. fatty acid) | High (both are fatty acids) | Moderate (alkane vs. fatty acid) |
| Co-elution with Analytes (GC) | Close, with a slight shift possible | Very close to similar chain length fatty acids | Close to similar chain length hydrocarbons |
| Mass Spectral Differentiation | Excellent (significant mass shift) | Good (different m/z) | Good (different m/z) |
| Correction for Matrix Effects | Excellent | Good to Very Good | Good |
| Commercial Availability | Readily available | Readily available | Readily available |
| Cost | Higher | Lower | Lower |
Quantitative Performance Data:
The choice of internal standard can significantly impact the accuracy and precision of quantitative results. A study comparing the use of different internal standards for the quantification of 27 fatty acids in human plasma by gas chromatography-mass spectrometry (GC-MS) revealed important performance differences.[1] While this study did not use this compound specifically, it compared the use of 18 different isotopically labeled fatty acid internal standards to scenarios using fewer or structurally dissimilar standards, providing valuable insights.
The data showed that while using a structurally similar alternative internal standard can maintain relatively stable accuracy, it often leads to a significant decrease in method precision.[1]
| Parameter | Isotopically Labeled Internal Standard (Similar Structure) | Alternative (Structurally Dissimilar) Internal Standard |
| Median Relative Absolute Percent Bias | 1.76% | Varied, with higher bias in some cases |
| Median Spike-Recovery Absolute Percent Bias | 8.82% | Ranged from 77.0% to 238% for some analyte/IS pairs |
| Median Increase in Variance (Lower Precision) | Baseline | 141% |
These findings underscore the principle that the closer the internal standard is to the analyte in terms of chemical structure and properties, the better it will compensate for variations in the analytical process, leading to more reliable data.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible results. Below are representative protocols for the analysis of fatty acids in biological samples using a deuterated internal standard like this compound.
Protocol 1: Fatty Acid Analysis in Plasma by GC-MS
This protocol is adapted from established methods for the quantitative analysis of fatty acids in biological matrices.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in a suitable solvent (e.g., hexane).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex thoroughly for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Dry the extracted lipid fraction under a stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Heat at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 500 µL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS.
-
GC Conditions:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor characteristic ions for each FAME analyte and for this compound (e.g., m/z corresponding to the molecular ion or a prominent fragment).
-
Workflow for Fatty Acid Analysis
Caption: Workflow for the quantitative analysis of fatty acids in plasma.
Logical Relationships in Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several factors. The following diagram illustrates the logical relationships influencing this choice.
Internal Standard Selection Logic
Caption: Key factors influencing the choice of an internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages in terms of accuracy and precision for the quantitative analysis of fatty acids and other long-chain hydrocarbons by mass spectrometry. While the initial cost may be higher than that of non-deuterated alternatives, the superior performance in correcting for matrix effects and other analytical variations often justifies the investment, particularly in regulated environments and for critical research applications. When selecting an internal standard, researchers must weigh the required level of data quality against budgetary constraints and the specific demands of the analytical method. For the highest level of confidence in quantitative results, a well-chosen deuterated internal standard like this compound remains the preferred choice.
References
A Comparative Guide to Uncertainty Budgets in Measurements Using N-Heptadecane-D36
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, understanding the uncertainty associated with their measurements is paramount. In gas chromatography-mass spectrometry (GC-MS), the choice of an internal standard is a critical factor that directly influences the measurement uncertainty. This guide provides a detailed comparison of N-Heptadecane-D36, a commonly used deuterated internal standard, with a viable alternative, n-Hexadecane-d34. We will delve into the components of the uncertainty budget, provide a comprehensive experimental protocol, and visualize the associated workflows.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with the analyte's signal. Deuterated alkanes are often excellent choices for the analysis of hydrocarbons and other nonpolar compounds. Here, we compare the key properties of this compound and n-Hexadecane-d34 that influence their contribution to the overall measurement uncertainty.
| Property | This compound | n-Hexadecane-d34 | Significance for Uncertainty Budget |
| Chemical Purity | Typically ≥95% | Typically ≥98% | Higher chemical purity reduces the uncertainty associated with the concentration of the internal standard stock solution. |
| Isotopic Purity (Atom % D) | ≥98% | ≥98% | High isotopic purity is crucial to minimize signal overlap with the non-deuterated analyte, thereby reducing uncertainty in peak integration. |
| Molecular Weight | 276.69 g/mol | 260.65 g/mol [1] | The choice depends on the mass range of the analytes of interest to ensure clear separation in the mass spectrometer. |
| Boiling Point | 302 °C (non-deuterated) | 287 °C | A boiling point close to the analytes of interest ensures similar chromatographic behavior and reduces variability in recovery and response. |
Deconstructing the Uncertainty Budget
An uncertainty budget is a systematic way to identify and quantify all sources of uncertainty in a measurement. For a quantitative GC-MS analysis using an internal standard, the major contributors to the combined uncertainty are outlined below. The following table presents a hypothetical but realistic uncertainty budget for the quantification of an analyte using either this compound or n-Hexadecane-d34, illustrating how the choice of internal standard can have a subtle but important impact.
| Source of Uncertainty | Example Contribution with this compound (%) | Example Contribution with n-Hexadecane-d34 (%) |
| Purity of Internal Standard | 1.5 | 1.0 |
| Purity of Analyte Standard | 1.0 | 1.0 |
| Weighing of Standards | 0.5 | 0.5 |
| Preparation of Stock Solutions | 0.8 | 0.8 |
| Calibration Curve Fitting | 2.0 | 2.0 |
| Repeatability of Measurement | 1.8 | 1.8 |
| Recovery | 2.5 | 2.2 |
| Combined Relative Uncertainty | 4.1% | 3.8% |
| Expanded Uncertainty (k=2) | 8.2% | 7.6% |
Note: The values presented are for illustrative purposes and the actual uncertainty will depend on the specific laboratory conditions, equipment, and matrix.
Experimental Protocol: Quantification of Hydrocarbons in a Matrix
This section details a typical experimental protocol for the quantification of a target hydrocarbon analyte in a complex matrix using GC-MS with a deuterated internal standard.
1. Preparation of Standards
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the pure analyte standard, dissolve it in 10 mL of hexane, and vortex to ensure complete dissolution.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound (or n-Hexadecane-d34), dissolve it in 10 mL of hexane, and vortex.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2. Sample Preparation
-
Accurately weigh 1 g of the homogenized sample matrix into a centrifuge tube.
-
Spike the sample with the internal standard solution to a final concentration of 10 µg/mL.
-
Add 5 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60 °C for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and the internal standard.
-
4. Data Analysis and Uncertainty Calculation
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Calculate the combined uncertainty by identifying all sources of uncertainty, quantifying them as standard deviations, and combining them using the rules of error propagation. The major components are typically the uncertainties of the standard purities, weighing, dilutions, calibration curve, and measurement repeatability.
-
Calculate the expanded uncertainty by multiplying the combined uncertainty by a coverage factor (typically k=2 for a 95% confidence level).
Visualizing the Workflow and Uncertainty Sources
To better illustrate the relationships and processes involved, the following diagrams are provided in the DOT language for Graphviz.
References
A Researcher's Guide to N-Heptadecane-D36: Comparing Leading Manufacturers
For researchers and scientists in drug development and related fields, the quality and reliability of internal standards are paramount for achieving accurate and reproducible results in quantitative analysis. N-Heptadecane-D36, a deuterated form of the C17 alkane, is a commonly used internal standard in gas chromatography-mass spectrometry (GC-MS) applications. This guide provides an objective comparison of this compound from three prominent manufacturers: Cambridge Isotope Laboratories (CIL), LGC Standards, and Chiron.
Data Presentation: A Side-by-Side Look at Product Specifications
The selection of an appropriate internal standard hinges on its purity and isotopic enrichment. The following table summarizes the key quantitative data for this compound as provided by each manufacturer. It is important to note that while direct Certificates of Analysis with detailed batch-specific data were not publicly available, the following specifications are listed on the manufacturers' product pages.
| Manufacturer | Product Number | Isotopic Enrichment | Chemical Purity |
| Cambridge Isotope Laboratories | DLM-1342 | 98% | 95% |
| LGC Standards | TRC-H195502 | 98% | Minimum 98% |
| Chiron | 1548.17-K-IO | Not specified | Not specified (provided as a solution) |
Note: Chiron provides this compound as a solution in isooctane at a concentration of 1000 µg/mL. While specific purity and enrichment data are not listed on the product page, Certificates of Analysis are available for download from their website for specific batches.
Experimental Protocols: Ensuring Analytical Rigor
The utility of this compound as an internal standard is primarily in quantitative GC-MS analysis. Below is a detailed methodology for a typical experiment to assess the chemical purity and isotopic enrichment of this compound.
Protocol 1: Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Procedure:
-
Standard Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., hexane or isooctane) at a concentration of approximately 1 mg/mL.
-
GC-FID Parameters:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless injection)
-
-
Data Analysis: The chemical purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the percentage of deuterium incorporation in the this compound molecule.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: Same as in Protocol 1
Procedure:
-
Standard Preparation: Use the same solution prepared for the GC-FID analysis.
-
GC-MS Parameters:
-
GC conditions: Use the same temperature program and carrier gas flow as in the GC-FID method.
-
MS conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
The molecular ion ([M]+) for fully deuterated N-Heptadecane (C17D36) is expected at m/z 276.7.
-
Look for the presence of the molecular ion of the unlabeled n-heptadecane (C17H36) at m/z 240.5.
-
Isotopic enrichment is calculated from the relative intensities of the ion clusters corresponding to the deuterated and non-deuterated species.
-
Visualization of Experimental Workflow and Logic
To better illustrate the process of using an internal standard in a quantitative analysis workflow, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of N-Heptadecane-D36: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Heptadecane-D36, a deuterated alkane commonly used in various analytical applications.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. The non-deuterated form, n-heptadecane, is classified as an aspiration hazard, and it may be fatal if swallowed and enters the airways.[1][2][3] Therefore, handling requires strict adherence to safety protocols to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles.[2]
-
Hand Protection: Use impermeable and resistant gloves.[1]
-
Skin Protection: Wear protective clothing to avoid skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or risk of inhaling vapors, use a self-contained respiratory protective device.[1]
II. Spill Management and Containment
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent it from entering the environment.
Step-by-Step Spill Cleanup:
-
Ensure Adequate Ventilation: Evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the product from entering them.[2]
-
Absorb the Material: Use an inert, liquid-binding absorbent material such as sand, diatomite, acid binders, universal binders, or sawdust to absorb the spilled this compound.[1][2]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[2]
-
Clean the Area: Thoroughly clean the affected area after the spill has been collected.
-
Dispose of Contaminated Materials: Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste according to regulations.[1]
III. Disposal Procedures for Unused Product
The disposal of unused this compound must be conducted in compliance with all federal, state, and local environmental regulations.[2] It is imperative not to dispose of this chemical with household garbage or allow it to reach sewage systems.[1]
Step-by-Step Disposal Protocol:
-
Do Not Mix: Do not mix this compound with other waste materials. Leave the chemical in its original container whenever possible.
-
Engage a Licensed Professional: Contact a licensed professional waste disposal service to handle the disposal of this material.[4]
-
Follow Regulatory Guidance: Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[1] US EPA guidelines for the classification of hazardous waste can be found in 40 CFR 261.3.[2]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for n-heptadecane, which is chemically similar to this compound.
| Property | Value |
| Molecular Formula | C17H36 |
| Molecular Weight | 240.47 g/mol |
| Boiling Point | 302 °C / 576 °F |
| Melting Point | 20 - 22 °C / 68 - 72 °F |
| Flash Point | 148 °C / 298.4 °F[5] |
| Density | 0.777 g/mL at 25 °C / 77 °F |
| Vapor Pressure | 1 hPa at 115 °C[2] |
| Vapor Density | 8.3 (Air = 1.0)[2] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
